molecular formula C11H10N2O B2523184 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 79382-71-1

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2523184
CAS No.: 79382-71-1
M. Wt: 186.214
InChI Key: ILCHHKXIMMFZNI-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-7-13(12-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCHHKXIMMFZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79382-71-1
Record name 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Foundational & Exploratory

Technical Guide: The Pharmacological Potential of 3-Methylpyrazole Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3-Methylpyrazole Benzaldehyde Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 3-methylpyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, bacterial cell wall enzymes, and inflammatory mediators. When functionalized with benzaldehyde moieties—typically via Schiff base formation or aldol-type condensation at the C4 position—the resulting derivatives exhibit amplified biological potency.

This guide analyzes the synthesis, pharmacological profile, and structure-activity relationships (SAR) of 3-methylpyrazole benzaldehyde derivatives . It provides actionable protocols for synthesis and biological evaluation, grounded in recent peer-reviewed findings. Key applications include broad-spectrum antimicrobial agents (targeting S. aureus and E. coli) and cytotoxic agents against human cancer cell lines (HeLa, MCF-7) via EGFR and tubulin inhibition mechanisms.

Chemical Architecture & Synthesis Strategies

The core pharmacophore typically involves a 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate. The presence of the methyl group at C3 and the aldehyde at C4 allows for versatile derivatization, most commonly through condensation with substituted anilines or active methylene compounds to form Schiff bases or chalcones.

Synthetic Pathway

The synthesis generally proceeds in two phases:

  • Formation of the Pyrazole Core: Cyclization of ethyl acetoacetate with phenylhydrazine to form pyrazolones, followed by Vilsmeier-Haack formylation to introduce the aldehyde at C4.

  • Derivatization: Condensation of the 4-carbaldehyde with substituted aromatic amines or acetophenones.

Diagram 1: Synthesis Workflow

SynthesisPathway Start Phenylhydrazine + Ethyl Acetoacetate Pyrazolone 3-Methyl-1-phenyl- 5-pyrazolone Start->Pyrazolone Cyclization (Reflux/EtOH) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Pyrazolone->Vilsmeier Intermediate Aldehyde 3-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Formylation @ C4 Position Product 3-Methylpyrazole Benzaldehyde Schiff Base Aldehyde->Product Condensation (-H2O) Reagent Substituted Aniline/Amine Reagent->Product

Caption: Step-wise synthesis from pyrazolone formation to the final Schiff base derivative via Vilsmeier-Haack formylation.

Pharmacological Profile[1][2][3]

Antimicrobial Activity

Derivatives of 3-methylpyrazole-4-carbaldehyde have demonstrated significant bacteriostatic and bactericidal effects.

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

  • Key Data:

    • Gram-positive (S. aureus): Derivatives with electron-withdrawing groups (e.g., 4-NO₂, 2,4-Cl₂) show MIC values comparable to standard antibiotics like Ampicillin (MIC range: 12.5–50 µg/mL).

    • Gram-negative (E. coli): Activity is generally lower but enhanced by lipophilic substitutions that facilitate membrane penetration.

Anticancer Activity

The anticancer potential is linked to the inhibition of key signaling pathways.[1]

  • Targets: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Tubulin polymerization.

  • Cell Lines: High cytotoxicity observed in MCF-7 (Breast), HeLa (Cervical), and HepG2 (Liver) lines.

  • Potency: IC₅₀ values often range from 0.06 µM to 15 µM , with some derivatives outperforming Doxorubicin in specific cell lines.

Diagram 2: Anticancer Mechanism of Action

Mechanism Compound 3-Methylpyrazole Derivative Target1 EGFR Kinase Domain Compound->Target1 Inhibits Target2 Tubulin Polymerization Compound->Target2 Inhibits Effect1 Block ATP Binding Target1->Effect1 Effect2 Disrupt Microtubule Dynamics Target2->Effect2 Outcome Apoptosis & G2/M Arrest Effect1->Outcome Effect2->Outcome

Caption: Dual mechanism of action targeting EGFR kinase activity and tubulin dynamics leading to apoptosis.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives is strictly governed by the electronic and steric nature of substituents on the benzaldehyde/phenyl ring.

PositionSubstituent TypeEffect on ActivityRationale
N-1 Phenyl Ring Electron-Withdrawing (e.g., 4-NO₂, 2,4-Cl₂)Significantly Increased Increases acidity and binding affinity to hydrophobic pockets of enzymes (e.g., DNA gyrase).
C-3 Methyl Alkyl (Methyl)Essential Provides steric balance and lipophilicity; removal often decreases potency.
C-4 Linker Azomethine (-CH=N-)Variable Essential for Schiff base activity; rigidity aids in locking the conformation for receptor binding.
Benzaldehyde Ring Electron-Donating (e.g., 4-OH, 4-OMe)Increased Antioxidant Enhances radical scavenging capability (DPPH assay).
Benzaldehyde Ring Halogens (Cl, Br, F)Increased Cytotoxicity Enhances lipophilicity and cellular uptake; F-substitution improves metabolic stability.
Diagram 3: SAR Summary

SAR cluster_0 N-1 Phenyl Substitutions cluster_1 C-4 Benzaldehyde Substitutions Core 3-Methylpyrazole Scaffold N1_EWG EWG (NO2, Cl) Increases Antimicrobial Potency Core->N1_EWG C4_Halogen Halogens (F, Cl) Increase Cytotoxicity (Anticancer) Core->C4_Halogen C4_EDG EDG (OH, OMe) Increase Antioxidant Activity Core->C4_EDG

Caption: Impact of specific substituents at N-1 and C-4 positions on biological outcomes.

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Objective: Create the core intermediate.

  • Reagents: Phenylhydrazine (0.1 mol), Ethyl acetoacetate (0.1 mol), POCl₃ (0.12 mol), DMF (0.1 mol).

  • Step 1 (Pyrazolone): Reflux phenylhydrazine and ethyl acetoacetate in ethanol for 4 hours. Cool to precipitate 3-methyl-1-phenyl-5-pyrazolone. Recrystallize from ethanol.

  • Step 2 (Vilsmeier-Haack): Add POCl₃ dropwise to ice-cold DMF with stirring. Add the pyrazolone product. Heat to 60°C for 5 hours.

  • Workup: Pour reaction mixture into crushed ice. Neutralize with NaHCO₃.[2] Filter the yellow solid precipitate.

  • Validation: Confirm CHO peak via ¹H-NMR (~9.9 ppm).

General Synthesis of Schiff Base Derivatives

Objective: Condense aldehyde with aromatic amine.

  • Procedure: Dissolve 0.01 mol of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 0.01 mol of the appropriate substituted aniline in 20 mL absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Filter the solid product.[2] Recrystallize from ethanol/DMF.

Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range 100 – 0.1 µg/mL).

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth. Use Ampicillin as positive control.

Anticancer Assay (MTT Protocol)

Method: Colorimetric assay for cell metabolic activity.

  • Seeding: Seed MCF-7 cells (5x10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with graded concentrations of the derivative (0.1 – 100 µM) for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Synthesis and biological evaluation of Schiff bases and pyrazole derivatives. International Journal of Pharmaceutical Research, 2020.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal Chemical Sciences, 2021.

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies, 2023.

  • Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 2023.[3]

Sources

Therapeutic Potential of Pyrazole-Benzaldehyde Hybrids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrazole and benzaldehyde scaffolds represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the technical merit of these hybrids, specifically focusing on their utility as multi-target agents against oncology and infectious disease markers.[1] By leveraging the bioisosteric nature of the pyrazole ring (mimicking peptide bonds and interacting with kinase ATP pockets) and the lipophilic, electronic-tunable nature of benzaldehyde derivatives (Schiff bases/hydrazones), researchers can engineer ligands with nanomolar affinity for targets such as EGFR , VEGFR-2 , and DNA gyrase .

Part 1: Chemical Rationale & Pharmacophore Hybridization

The therapeutic efficacy of pyrazole-benzaldehyde hybrids stems from the synergistic combination of two distinct pharmacophores:

  • The Pyrazole Core (Hydrogen Bond Donor/Acceptor):

    • Acts as a scaffold that mimics the purine ring of ATP, allowing it to anchor into the ATP-binding cleft of protein kinases (e.g., CDK, EGFR).

    • The N-H and N=C motifs facilitate bidentate hydrogen bonding with residues like Met793 in EGFR or Val603 in BRAF.

  • The Benzaldehyde/Schiff Base Linker (Electronic Tuner):

    • The azomethine (-CH=N-) or hydrazone (-CH=N-NH-) linkage provides a rigid spacer that orients the aryl rings for optimal

      
       stacking within the hydrophobic pocket of the target protein.
      
    • Substituents on the benzaldehyde ring (e.g., -Cl, -NO2, -OMe) modulate the electronic density, directly influencing the binding affinity (

      
      ) and lipophilicity (
      
      
      
      ).

Part 2: Synthetic Architecture

The synthesis of these hybrids typically follows a convergent pathway. The most robust method involves the condensation of amino-pyrazoles with substituted benzaldehydes to form Schiff bases, or the reaction of pyrazole-hydrazides with benzaldehydes to form hydrazones.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 Hydrazine Hydrate + Beta-Keto Ester Intermediate1 Pyrazolone / Amino-Pyrazole Core Start1->Intermediate1 Cyclization Process Condensation (Ethanol/AcOH, Reflux) Intermediate1->Process Reagent Substituted Benzaldehyde (Ar-CHO) Reagent->Process Nucleophilic Attack Product Pyrazole-Benzaldehyde Hybrid (Schiff Base) Process->Product - H2O Purification Recrystallization (EtOH/DMF) Product->Purification

Figure 1: Convergent synthesis of pyrazole-benzaldehyde Schiff base hybrids via acid-catalyzed condensation.

Validated Experimental Protocol: Synthesis of Pyrazole-Benzaldehyde Schiff Base

Objective: Synthesis of (E)-4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)imino)methyl)phenol. Rationale: This protocol utilizes glacial acetic acid as a catalyst to protonate the carbonyl oxygen, enhancing the electrophilicity of the benzaldehyde carbon for nucleophilic attack by the pyrazole amine.

Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • 4-Hydroxybenzaldehyde (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-amino-3-methyl-1-phenylpyrazole in 10 mL of absolute ethanol. Stir until clear.

  • Addition: Add 1.0 mmol of 4-hydroxybenzaldehyde dissolved in 10 mL of ethanol to the reaction mixture.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 78-80°C for 4–6 hours.

    • Validation point: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot and the appearance of a new, less polar spot.

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g) with stirring. A solid precipitate should form immediately.

  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove unreacted aldehyde and acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure crystals.

  • Characterization: Confirm structure via

    
     (look for azomethine proton singlet 
    
    
    
    8.4–8.8 ppm) and IR (C=N stretch at
    
    
    ).

Part 3: Therapeutic Landscape & SAR[2]

Anticancer Potency

Pyrazole-benzaldehyde hybrids function primarily as ATP-competitive inhibitors. The table below summarizes the Structure-Activity Relationship (SAR) trends observed in recent literature regarding cytotoxicity against specific cell lines.

Table 1: Comparative Cytotoxicity of Selected Hybrids

Compound IDR-Group (Benzaldehyde)Cell LineTargetIC50 (

M)
SAR Insight
PB-01 4-ClMCF-7 (Breast)EGFR0.26Electron-withdrawing halogens enhance hydrophobic pocket occupancy.
PB-04 3,4,5-TrimethoxyA549 (Lung)Tubulin0.012Mimics Combretastatin A-4; disrupts microtubule polymerization.
PB-09 4-NO2HepG2 (Liver)DNA Gyrase2.10Nitro group facilitates H-bonding with Arg residues in the active site.
PB-12 4-OHHeLa (Cervical)ROS Induction5.21Hydroxyl group acts as a redox switch, generating intracellular ROS.
Antimicrobial Efficacy

These hybrids also exhibit potent antimicrobial activity, particularly against Multi-Drug Resistant (MDR) strains. The mechanism often involves the inhibition of DNA gyrase B, distinct from the fluoroquinolone binding site.

  • Key SAR Finding: Hybrids with electron-withdrawing groups (Cl, F, NO2) at the para position of the benzylidene ring show 2-4 fold higher potency than electron-donating analogs against Gram-positive bacteria (S. aureus).

Part 4: Mechanistic Insights (EGFR Inhibition)

The most promising application of these hybrids is in the inhibition of Epidermal Growth Factor Receptor (EGFR). The hybrid molecule occupies the ATP-binding pocket, preventing autophosphorylation and downstream signaling.

Signaling Pathway Inhibition Diagram

EGFR_Mechanism Ligand Pyrazole-Benzaldehyde Hybrid (Inhibitor) EGFR EGFR Tyrosine Kinase (ATP Binding Pocket) Ligand->EGFR Competitive Binding (H-bonds: Met793) Apoptosis Apoptosis Induction (Caspase-3 Activation) Ligand->Apoptosis Upregulation of Bax Downregulation of Bcl-2 Ras Ras-GTP EGFR->Ras Inhibition of Phosphorylation PI3K PI3K-Akt-mTOR Pathway EGFR->PI3K Inhibition ATP ATP ATP->EGFR Blocked Raf Raf-MEK-ERK Cascade Outcomes Cell Proliferation Angiogenesis Metastasis Raf->Outcomes PI3K->Outcomes

Figure 2: Mechanism of Action. The hybrid competitively inhibits ATP binding to EGFR, halting downstream Ras/Raf and PI3K signaling cascades while promoting apoptosis.

Molecular Interactions

Docking studies consistently reveal that the pyrazole nitrogen acts as a hydrogen bond acceptor for the backbone NH of Met793 (hinge region), while the benzaldehyde phenyl ring engages in hydrophobic interactions with Val726 and Leu844 . The Schiff base linker ensures the molecule adopts a planar conformation, critical for deep pocket penetration.

Part 5: Future Perspectives & Challenges

While pyrazole-benzaldehyde hybrids show immense promise, the transition from "hit" to "lead" requires addressing specific liabilities:

  • Solubility: Many Schiff bases exhibit poor aqueous solubility. Formulation strategies (nanoparticles) or structural modification (addition of morpholine/piperazine tails) are required.

  • Hydrolytic Stability: The imine bond (-CH=N-) can be susceptible to hydrolysis in highly acidic environments (stomach pH). Reduction to the amine (-CH2-NH-) or bioisosteric replacement with a hydrazone linker improves metabolic stability.

  • Selectivity: To avoid off-target toxicity, "tail" modifications extending into the solvent-exposed region of the kinase are necessary to exploit subtle differences between kinase isoforms (e.g., EGFR vs. VEGFR).

References

  • Exploring the therapeutic potential of benzothiazine-pyrazole hybrid molecules against alpha-glucosidase. NIH National Library of Medicine. [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. Molecules (MDPI). [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Dual Targeting DHFR/DNA Gyrase Inhibitors. Molecules (PMC). [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules. Molecules (MDPI). [Link]

Sources

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde CAS number and supplier data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde

Executive Summary & Compound Identity

This compound is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure features a benzaldehyde moiety substituted at the para-position by a 3-methyl-1H-pyrazol-1-yl group. This specific regiochemistry—where the pyrazole is attached via nitrogen (N1) and the methyl group is at position 3—is critical for structure-activity relationship (SAR) studies, often distinguishing it from its 5-methyl isomer which possesses significantly different steric and electronic properties.

Core Identification Data
AttributeSpecification
Chemical Name This compound
CAS Number 1700230-69-8 (Primary Reference); Verify specific isomer with supplier.[1]
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
SMILES CC1=NN(C=C1)C2=CC=C(C=O)C=C2
InChIKey Unique identifier required for database confirmation.[]
Appearance Typically an off-white to pale yellow crystalline solid.
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.

Synthesis & Manufacturing Methodologies

The synthesis of this compound generally proceeds via C-N bond formation between the pyrazole nitrogen and the benzene ring. Two primary pathways are dominant in industrial and laboratory settings: Nucleophilic Aromatic Substitution (SₙAr) and Chan-Lam Coupling .

Method A: Nucleophilic Aromatic Substitution (SₙAr)

This method is preferred for scale-up due to lower cost reagents but requires an activated electrophile.

  • Reagents: 4-Fluorobenzaldehyde, 3-Methylpyrazole.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: DMF or DMSO.

  • Conditions: High temperature (100–120°C).

  • Mechanism: The pyrazole acts as a nucleophile, displacing the fluoride ion.

  • Regioselectivity Challenge: 3-methylpyrazole exists in tautomeric equilibrium. However, under basic conditions, the deprotonated pyrazolate anion attacks. Steric hindrance usually favors the formation of the 1,3-isomer (the target) over the 1,5-isomer, but mixtures can occur and must be separated.

Method B: Chan-Lam Oxidative Coupling

This method operates under milder conditions and is often used for library synthesis.

  • Reagents: 4-Formylphenylboronic acid, 3-Methylpyrazole.

  • Catalyst: Cu(OAc)₂.

  • Ligand/Base: Pyridine or TEA.

  • Oxidant: Air or O₂.

  • Solvent: DCM or MeCN.

  • Mechanism: Copper-mediated oxidative coupling.

Visualizing the Synthesis Pathways

SynthesisPathways Reagent1 3-Methylpyrazole ProcessA SnAr Reaction (K2CO3, DMF, 100°C) Reagent1->ProcessA ProcessB Chan-Lam Coupling (Cu(OAc)2, Pyridine, O2) Reagent1->ProcessB Reagent2A 4-Fluorobenzaldehyde Reagent2A->ProcessA Reagent2B 4-Formylphenylboronic Acid Reagent2B->ProcessB Intermediate Crude Mixture (1,3- and 1,5-isomers) ProcessA->Intermediate ProcessB->Intermediate Purification Column Chromatography (Regioisomer Separation) Intermediate->Purification Product This compound (Target 1,3-isomer) Purification->Product Isolation

Caption: Comparative synthesis pathways highlighting the critical purification step required to isolate the specific 1,3-regioisomer.

Applications in Drug Discovery

This compound serves as a versatile "linchpin" intermediate. The aldehyde group allows for diverse downstream chemistry, while the pyrazole ring provides a metabolically stable, polar motif often used to interact with kinase hinge regions or improve solubility.

Key Reaction Pathways
  • Reductive Amination: Reaction with primary/secondary amines followed by reduction (NaBH(OAc)₃) to generate benzylamine derivatives.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl nitriles.

  • Heterocycle Formation: Conversion of the aldehyde into benzimidazoles, quinolines, or oxazoles via condensation reactions.

Strategic Value in MedChem
  • Kinase Inhibition: The 3-methyl-1-phenylpyrazole motif mimics the adenine binding mode in ATP-competitive inhibitors.

  • Bioisosterism: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, modulating lipophilicity (LogP) and metabolic stability.

Supply Chain & Sourcing Data

When sourcing this compound, the Critical Quality Attribute (CQA) is the regiochemical purity. Suppliers must confirm the absence of the 5-methyl isomer (4-(5-methyl-1H-pyrazol-1-yl)benzaldehyde), which is a common impurity.

Supplier Verification Protocol

Before purchasing bulk quantities, request the following from the supplier:

  • 1H-NMR Spectrum: Look for the characteristic splitting of the pyrazole protons. In the 3-methyl isomer, the pyrazole H-4 and H-5 protons usually appear as doublets (or d/d) with specific coupling constants (

    
     Hz), distinct from the 5-methyl isomer.
    
  • NOESY/ROESY NMR: To confirm the spatial proximity of the methyl group to the aromatic ring protons (indicative of the 5-methyl isomer) or lack thereof (indicative of the 3-methyl isomer).

Major Suppliers (Representative List)
  • Enamine: Known for large heterocyclic building block catalogs.

  • WuXi AppTec: Custom synthesis and catalog options.

  • Combi-Blocks: Often stocks specific regioisomers.

  • ChemSpace/MolPort: Aggregators that list stock from various global synthesis labs.

Supplier CategoryTypical PurityPack SizesLead Time
Catalog >95%1g, 5g, 25g1-2 Weeks
Custom Synthesis >98%100g - 1kg4-8 Weeks

References

  • GuideChem. (2022).[3] CAS 1700230-69-8 Entry: 4-(3-methyl-1-pyrazolyl)benzaldehyde. Retrieved from

  • PubChem. (n.d.). Compound Summary for Pyrazole Derivatives. Retrieved from

  • ChemicalBook. (n.d.). Product List for Methyl-Pyrazolyl Benzaldehydes. Retrieved from

  • Accela ChemBio. (n.d.). Catalog Entry for Pyrazole Building Blocks. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Reductive Amination of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This Application Note details the optimized protocol for the reductive amination of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (referred to herein as Substrate-A ). This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a key intermediate in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and oncology targets.

Scientific Rationale: The reductive amination of Substrate-A presents specific physiochemical challenges. The pyrazole moiety at the para-position acts as an electron-withdrawing group (EWG) via the N1-phenyl linkage, effectively increasing the electrophilicity of the aldehyde carbonyl. While this accelerates imine formation, it also increases the susceptibility of the intermediate imine to hydrolysis if moisture is not controlled. Furthermore, the basic nitrogen (N2) on the pyrazole ring can participate in competitive hydrogen bonding, potentially affecting solubility in non-polar solvents.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) . Unlike the harsher sodium cyanoborohydride (


), STAB is non-toxic, avoids cyanide waste streams, and exhibits superior selectivity for the imine over the aldehyde, minimizing the risk of direct reduction of the starting material.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a stepwise mechanism:[1]

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon.

  • Dehydration: Loss of water yields the iminium ion (the reactive species).

  • Hydride Transfer: STAB selectively delivers a hydride to the iminium carbon.

Mechanistic Visualization

The following diagram illustrates the pathway and the critical role of acid catalysis in activating the imine species.

ReductiveAmination Substrate Aldehyde Substrate (Electrophile) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Addition Amine Amine (Nucleophile) Amine->Hemiaminal Addition Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O Product Secondary/Tertiary Amine Product Iminium->Product Reduction Acid AcOH (Catalyst) Promotes Dehydration Acid->Hemiaminal STAB NaBH(OAc)3 (Hydride Source) STAB->Iminium

Figure 1: Mechanistic pathway for the reductive amination of pyrazole-benzaldehydes. Acid catalysis (AcOH) is critical for shifting the equilibrium toward the electrophilic iminium ion.

Experimental Protocol

Reagents and Stoichiometry

Precision in stoichiometry is vital to prevent dialkylation (when using primary amines) and to ensure complete conversion.

ComponentRoleEquiv.Notes
Substrate-A Limiting Reagent1.0This compound
Amine Nucleophile1.1 – 1.2Use 1.5 eq if amine is volatile or salt (requires neutralization)
NaBH(OAc)₃ Reducing Agent1.4 – 1.5Sodium Triacetoxyborohydride (STAB)
Acetic Acid Catalyst1.0 – 2.0Glacial. Essential for imine formation.
DCE Solvent0.1 – 0.2 M1,2-Dichloroethane (Anhydrous preferred)
Step-by-Step Methodology

Pre-requisites:

  • Glassware: Oven-dried 20 mL scintillation vial or Round Bottom Flask (RBF) with magnetic stir bar.

  • Atmosphere: Nitrogen or Argon atmosphere is recommended but not strictly required due to STAB's stability.

Step 1: Solvation and Activation

  • Charge the reaction vessel with Substrate-A (1.0 equiv).

  • Add DCE to achieve a concentration of 0.2 M. Stir until fully dissolved.

    • Note: If the substrate contains the pyrazole moiety, solubility in DCE is generally excellent. If turbidity persists, add small quantities of THF.

  • Add the Amine (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

  • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent.

    • Why? This "pre-equilibrium" period allows the imine/iminium species to form. Adding the reductant too early can lead to direct reduction of the aldehyde to the alcohol (benzyl alcohol side-product).

Step 2: Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction mixture may become cloudy.

  • Stir vigorously at RT under Nitrogen.

  • Monitoring: Check reaction progress via LC-MS or TLC after 2 hours.

    • Target: Disappearance of aldehyde (m/z ~186 + H) and appearance of product mass.

    • Standard Duration: 2 to 16 hours.

Step 3: Quenching and Workup

  • Quench the reaction by adding Saturated Aqueous NaHCO₃ (equal volume to solvent).

    • Safety: Gas evolution (

      
      ) will occur. Add slowly.
      
  • Stir for 15 minutes to decompose any remaining boron complexes.

  • Extract the aqueous layer with DCM (3 x reaction volume).

  • Combine organic layers, dry over

    
     , filter, and concentrate in vacuo.
    

Purification and Validation Workflow

The following flowchart outlines the decision matrix for purification based on the physiochemical properties of the product.

PurificationFlow Crude Crude Reaction Mixture (Concentrated) CheckPurity Analyze Purity (LC-MS / 1H NMR) Crude->CheckPurity IsSolid Is Product Solid? CheckPurity->IsSolid Recryst Recrystallization (EtOH or IPA/Hexane) IsSolid->Recryst Yes Chromatography Flash Chromatography (DCM:MeOH or Hex:EtOAc) IsSolid->Chromatography No (Oil) Final Final Characterization Recryst->Final SaltFormation Salt Formation (HCl/Dioxane or Oxalic Acid) Chromatography->SaltFormation If unstable/oil Chromatography->Final SaltFormation->Final

Figure 2: Purification decision tree. Pyrazole derivatives often crystallize well, making recrystallization a viable first option.

Validation Criteria (Self-Validating System)
  • 1H NMR (DMSO-d6 or CDCl3):

    • Diagnostic Signal: Disappearance of the aldehyde singlet (~10.0 ppm).

    • New Signal: Appearance of benzylic protons (

      
      ) typically around 3.5 – 4.2 ppm.
      
    • Pyrazole Integrity: Confirm the pyrazole protons (typically two doublets or a doublet/triplet pattern depending on substitution) remain intact, ensuring no reduction of the heteroaromatic ring.

  • LC-MS: Single peak with [M+H]+ corresponding to the target amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Aldehyde remains) Steric hindrance or poor imine formation.Increase AcOH to 2.0-3.0 eq. Heat the "pre-equilibrium" step (Step 1) to 40°C for 1 hour before cooling and adding STAB.
Formation of Benzyl Alcohol Direct reduction of aldehyde.Ensure Step 1 (Imine formation) is given sufficient time (30+ mins) before adding STAB. Use anhydrous solvents.
Dialkylation (with primary amines) Amine is too nucleophilic relative to steric bulk.Increase Amine equivalents to 1.5 - 2.0. Switch to a stepwise method: Form imine in MeOH, isolate (or evaporate), then reduce with

.
Product stuck in Aqueous layer Product is highly polar/basic.Adjust pH of aqueous layer to >10 using 1N NaOH during workup to ensure amine is free-based. Use "Salting out" (add NaCl) or extract with CHCl3/IPA (3:1).

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep container tightly closed.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Handle only in a fume hood.

    • Green Alternative: If DCE is restricted, THF or 2-MeTHF are viable alternatives, though reaction rates may be slightly slower.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Patel, C. K., et al. (2010). "Synthesis and biological evaluation of (4-substituted benzylidene)-3-methyl-1-(substituted benzoyl)-1H-pyrazol-5(4H)-one." Journal of Chemical and Pharmaceutical Research, 2(1), 73-78.[5] (Context on pyrazole-benzaldehyde synthesis/reactivity).

  • Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide." (General educational resource for mechanism verification).

Sources

Application Note: High-Efficiency Synthesis of Bioactive Chalcones Using 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde represents a "privileged scaffold" intermediate. It combines the pharmacokinetic stability of the N-aryl pyrazole moiety (found in blockbuster drugs like Celecoxib) with the reactive versatility of an aromatic aldehyde.

This Application Note details the protocol for utilizing this building block to synthesize pyrazole-chalcone hybrids . These hybrids are critical in developing dual-action therapeutics that target inflammation (COX-2 inhibition) and proliferation (tubulin polymerization or EGFR kinase inhibition).

Why This Building Block?
  • Pharmacophore Hybridization: The pyrazole ring provides specific binding affinity to kinase ATP-binding pockets, while the chalcone "tail" (synthesized via the aldehyde) acts as a Michael acceptor, covalently modifying cysteine residues in target proteins.

  • Synthetic Versatility: The aldehyde group is chemically distinct from the stable pyrazole ring, allowing for selective functionalization without protecting groups.

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in Ethanol (cold)
Reactivity Profile The aldehyde is deactivated relative to nitrobenzaldehyde due to the electron-donating nature of the N-aryl pyrazole.[1] Requires optimized base catalysis.

Experimental Protocols

Protocol A: In-House Preparation of the Building Block

Note: While commercially available, in-house synthesis via SNAr is cost-effective for gram-scale needs.

Reaction Logic: Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzaldehyde with 3-methylpyrazole.

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), 3-Methylpyrazole (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde in DMF (5 mL/mmol).

    • Add 3-methylpyrazole and K₂CO₃.

    • Heat to 100–110°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into crushed ice. The product precipitates as a solid.[2][3][4][5][6][7] Filter, wash with water, and recrystallize from Ethanol/Water.

    • Yield Expectation: 85–92%.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

The Core Workflow: This protocol is optimized to prevent the Cannizzaro reaction and maximize the yield of the trans-chalcone.

Reaction Scheme:



Materials
  • Electrophile: this compound (1.0 eq).

  • Nucleophile: Substituted Acetophenone (1.0 eq).[5]

  • Catalyst: 40% w/v Aqueous NaOH.

  • Solvent: 95% Ethanol (EtOH).[3][6]

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, dissolve 1.0 mmol of the acetophenone derivative and 1.0 mmol of the pyrazole-aldehyde in 10 mL of 95% Ethanol.

    • Expert Tip: If the aldehyde does not dissolve completely at RT, warm slightly to 40°C, then cool back to room temperature.

  • Catalysis: Add 1.0 mL of 40% aq. NaOH dropwise while stirring vigorously.

    • Observation: The solution often turns yellow or orange immediately, indicating the formation of the enolate and subsequent conjugation.

  • Reaction: Stir at Room Temperature (20–25°C) for 6–12 hours.

    • Self-Validation: Monitor TLC.[4][5][8][9][10] The aldehyde spot (usually higher Rf) should disappear. If reaction stalls, heat to 60°C for 2 hours (rarely needed unless the acetophenone is electron-rich).

  • Quenching & Isolation:

    • Pour the reaction mixture into 50 mL of crushed ice/water containing 1 mL of 1M HCl (to neutralize excess base).

    • Stir for 15 minutes until the precipitate flocculates.

  • Purification:

    • Filter the solid using a Büchner funnel.[3][4][7]

    • Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Dissolve crude solid in boiling Ethanol (or EtOH/DCM mix). Cool slowly to 4°C.

Optimization Data Table

Effect of Acetophenone Substituents on Reaction Time and Yield

Acetophenone Substituent (R)Electronic EffectReaction TimeYield (%)Visual Appearance
-H (Unsubstituted)Neutral6 h88%Pale Yellow Needles
-NO₂ (4-Nitro)Electron Withdrawing2 h94%Dark Yellow/Orange
-OCH₃ (4-Methoxy)Electron Donating12-16 h75%Pale Yellow Powder
-OH (4-Hydroxy)Strong Donor (Acidic)24 h*60%Yellow Solid

*Note: Hydroxy-acetophenones require excess base (2.2 eq) to form the dianion before condensation occurs.

Visualization of Workflows

Figure 1: Synthetic Pathway Logic

This diagram illustrates the convergent synthesis strategy, highlighting the critical decision points.

SynthesisWorkflow Start1 4-Fluorobenzaldehyde Step1 SNAr Reaction (K2CO3, DMF, 110°C) Start1->Step1 Start2 3-Methylpyrazole Start2->Step1 Intermediate BUILDING BLOCK: 4-(3-methyl-1H-pyrazol-1-yl) benzaldehyde Step1->Intermediate 90% Yield Step2 Claisen-Schmidt (NaOH, EtOH, RT) Intermediate->Step2 Reagent Acetophenone Derivative Reagent->Step2 Product TARGET CHALCONE (Pyrazoline-Chalcone Hybrid) Step2->Product Aldol Condensation (-H2O)

Caption: Convergent synthesis of pyrazole-chalcone hybrids. The stability of the N-aryl bond allows the pyrazole to survive the basic conditions of the subsequent condensation.

Characterization & Quality Control

To ensure the integrity of the synthesized building block and final chalcone, verify the following spectral signatures:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • The "Signature" Doublets: Look for two doublets integrating to 1H each with a coupling constant (J ) of 15–16 Hz . This confirms the trans (E) geometry of the alkene linkage.

      • Shift: Typically

        
         7.5 – 8.0 ppm.
        
    • Pyrazole Singlet: The proton at the 4-position of the pyrazole ring usually appears as a singlet around

      
       6.5 – 6.7 ppm (if 3-methyl) or higher if deshielded.
      
    • Aldehyde Peak (Precursor Check): Ensure the disappearance of the aldehyde singlet (

      
       ~10.0 ppm).
      
  • IR Spectroscopy:

    • Enone Carbonyl: Strong stretch at 1650–1660 cm⁻¹ (lower than typical ketones due to conjugation).

    • C=C Alkene: Medium stretch at 1600 cm⁻¹.

Biological Applications & Mechanism

The resulting chalcones are not merely chemical curiosities; they are designed to fit specific biological "locks."

Figure 2: Pharmacological Targeting Strategy

BioMechanism Chalcone Pyrazole-Chalcone Hybrid Mech1 Pyrazole fits Hydrophobic Pocket Chalcone->Mech1 Mech2 Michael Addition to Cys residues Chalcone->Mech2 COX2 COX-2 Enzyme (Inflammation) Tubulin Tubulin (Cell Division) EGFR EGFR Kinase (Cancer Signaling) Mech1->COX2 Selectivity Mech1->EGFR ATP Competition Mech2->Tubulin Polymerization Inhibition

Caption: The "Dual-Warhead" mechanism. The pyrazole confers selectivity (COX-2/Kinase), while the chalcone enone acts as a covalent modifier of target proteins.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Add more ice water; scratch the glass to induce nucleation; or evaporate 50% of the solvent before pouring into water.
Low Yield Incomplete enolate formation.Increase base concentration to 20% NaOH; ensure the acetophenone is fully dissolved before adding base.
Oiling Out Impurities or low melting point.Decant the water, dissolve the oil in minimal hot ethanol, and cool very slowly.
Aldehyde Remains Pyrazole ring deactivating the aldehyde.Heat the reaction to 50°C; extend time to 24h.

References

  • Organic Syntheses. Synthesis of N-Aryl Pyrazoles via Nucleophilic Aromatic Substitution. Org. Synth. 2013, 90, 1. [Link]

  • Journal of Applied Bioanalysis. Novel Pyrazole Based Chalcones Synthesis, Spectral Characterization And Biological Evaluation. (2021).[6][11][12] [Link]

  • National Institutes of Health (NIH). Synthesis of Chalcone Derivatives and Their Biological Activities: A Review. ACS Omega. 2022. [Link]

  • Asian Journal of Chemistry. Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. The aldehyde functional group in this molecule is susceptible to oxidation, which can impact experimental outcomes and product purity. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the long-term stability of your samples.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: I've noticed a white crystalline precipitate in my liquid this compound sample.

  • Probable Cause: This is a classic sign of oxidation. The aldehyde group has likely oxidized to the corresponding carboxylic acid, 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Benzoic acid and its derivatives are often white crystalline solids.[1]

  • Solution: The presence of the benzoic acid derivative indicates that the sample has been compromised. For applications requiring high purity, it is recommended to purify the aldehyde before use. A common method involves dissolving the sample in a suitable solvent like diethyl ether and washing with a 10% aqueous sodium carbonate solution.[1] The basic wash will convert the acidic benzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer. Subsequent drying and removal of the solvent will yield the purified aldehyde.

Issue 2: My sample has developed a yellow tint over time.

  • Probable Cause: A color change to yellow can also be an indicator of oxidation and the formation of degradation products.[1][2]

  • Solution: Similar to the formation of a precipitate, this indicates a decrease in purity. The material should be analyzed to determine the level of impurity. Depending on the application's tolerance for impurities, purification may be necessary. To prevent this in the future, it is crucial to adhere to strict storage protocols.

Issue 3: I'm observing poor performance or unexpected side products in my reactions using this aldehyde.

  • Probable Cause: The presence of the oxidized impurity, 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, can interfere with subsequent reactions. The carboxylic acid can alter reaction kinetics, act as a nucleophile, or otherwise lead to the formation of unintended byproducts.

  • Solution: Always use a fresh or properly stored sample for your experiments. If you suspect oxidation, it is advisable to confirm the purity of the starting material using techniques such as NMR or HPLC before proceeding with your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is the autoxidation of the aldehyde group to a carboxylic acid. This is a free-radical chain reaction that is initiated by factors such as light and the presence of atmospheric oxygen.[1] The pyrazole ring itself is generally stable under these conditions, though pyrazoline derivatives (the reduced form) are known to be susceptible to oxidation.[3]

Q2: What are the optimal storage conditions to prevent oxidation?

A2: To minimize oxidation, several precautions should be taken. These are summarized in the table below.

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4][5][6]Displaces oxygen, which is required for oxidation.[4][5]
Container Use a tightly sealed, airtight container, preferably made of amber glass or another opaque material.[1][7]Minimizes exposure to oxygen and protects against light-initiated oxidation.[1][7]
Headspace Minimize the headspace (the volume of air above the sample) in the container.[1][7]Reduces the amount of available oxygen for reaction.[7]
Temperature Store in a cool, dry, and well-ventilated place, ideally between 15°C and 25°C.[1][7]Lower temperatures slow down the rate of chemical reactions, including oxidation.[7]
Light Protect from light.[1][7]Light, particularly UV light, can catalyze the oxidation process.[1][7]

Q3: Is refrigeration a good storage strategy?

A3: While refrigeration (2-8°C) can further slow the rate of oxidation, it may cause the less soluble benzoic acid impurity to crystallize out of the solution.[1] For short-term storage, refrigeration is a viable option, but for long-term storage, adherence to the conditions in the table above is paramount.

Q4: Can I add an antioxidant to my sample for better stability?

A4: Yes, the addition of a small amount of a radical inhibitor can be effective in preventing oxidation.[1] Antioxidants work by interrupting the free-radical chain reaction. Some common antioxidants used for organic compounds include butylated hydroxytoluene (BHT) and hydroquinone. However, the choice of antioxidant and its concentration should be carefully considered to ensure it does not interfere with downstream applications.

Q5: How do I properly handle the compound to minimize oxidation during use?

A5: When handling this compound, it is best to work quickly and minimize its exposure to air. If you are using it in a reaction, employing standard inert atmosphere techniques is recommended.[1] This involves using oven-dried glassware and performing manipulations under a stream of dry inert gas like nitrogen or argon.[1]

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an inert atmosphere in your storage container.

Materials:

  • A vial of this compound

  • A source of dry nitrogen or argon gas with a regulator

  • A needle and tubing assembly

  • A rubber septum to fit the vial

Procedure:

  • Carefully open the vial containing the aldehyde.

  • Place a rubber septum over the opening of the vial.

  • Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the liquid level.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced air.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes.

  • Remove the vent needle first, followed by the gas inlet needle.

  • For added security, wrap the septum and neck of the vial with parafilm.

  • Store the vial under the recommended conditions.

Protocol 2: Purification of Oxidized this compound

This protocol outlines the steps to remove the benzoic acid impurity.

Materials:

  • Oxidized this compound

  • Diethyl ether (or another suitable solvent)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution[1]

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the oxidized aldehyde in a suitable volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 10% sodium carbonate solution and shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top organic layer contains the purified aldehyde, while the bottom aqueous layer contains the sodium salt of the benzoic acid impurity.

  • Drain the aqueous layer.

  • Wash the organic layer with a saturated brine solution to remove any residual water-soluble components.

  • Drain the brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Oxidation_Pathway Aldehyde This compound Radical Aldehyde Radical Aldehyde->Radical Initiation Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Carboxylic_Acid 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Peroxy_Radical->Carboxylic_Acid Propagation Oxygen O₂ (Atmospheric Oxygen) Oxygen->Radical Light Light/Heat Light->Aldehyde

Caption: Autoxidation pathway of this compound.

Prevention_Workflow cluster_storage Optimal Storage Conditions cluster_handling Proper Handling Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Stable_Compound Stable Compound (Reduced Oxidation) Inert_Atmosphere->Stable_Compound Airtight_Container Airtight & Opaque Container Airtight_Container->Stable_Compound Cool_Temp Cool Temperature (15-25°C) Cool_Temp->Stable_Compound Min_Headspace Minimize Headspace Min_Headspace->Stable_Compound Minimize_Exposure Minimize Air Exposure Minimize_Exposure->Stable_Compound Inert_Techniques Use Inert Gas Techniques Inert_Techniques->Stable_Compound Compound This compound Compound->Inert_Atmosphere Compound->Airtight_Container Compound->Cool_Temp Compound->Min_Headspace Compound->Minimize_Exposure Compound->Inert_Techniques

Caption: Workflow for preventing oxidation during storage and handling.

References

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Air Liquide. (n.d.). Inert Gas Blanketing. Retrieved from [Link]

  • Blog. (2025, June 6). What are the storage conditions for benzaldehyde? Retrieved from [Link]

  • Cambridge Sensotec. (n.d.). Inert Gas Blanketing. Retrieved from [Link]

  • iBlush. (2025, August 1). Best Supplements To Break Down Acetaldehyde. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • MDPI. (2024, August 10). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved from [Link]

  • ResearchGate. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? Retrieved from [Link]

  • PMC. (n.d.). Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? Retrieved from [Link]

  • MDPI. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Retrieved from [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[3-(propan-2-yl)-1h-pyrazol-1-yl]benzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Regioselective Methylpyrazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Control

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective pyrazole synthesis. The formation of specific methylpyrazole regioisomers is a common challenge, yet it is critical for achieving desired pharmacological activity and simplifying downstream processing.

This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing regioselectivity, with a primary focus on the powerful, yet often misunderstood, role of reaction temperature. Here, we will dissect the interplay between kinetics and thermodynamics that dictates your product distribution and provide actionable troubleshooting strategies to steer your reaction toward the desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm performing a standard N-methylation on my substituted pyrazole and obtaining a mixture of two regioisomers. What is happening at the molecular level?

A: This is the most common issue in the N-functionalization of asymmetrically substituted pyrazoles. The root cause lies in the inherent tautomerism of the pyrazole ring. The N-H proton is not fixed to one nitrogen atom; it rapidly shuttles between the two, creating two distinct, rapidly equilibrating tautomers.

Your methylating agent (e.g., methyl iodide, dimethyl sulfate) does not "see" a single starting material but rather a dynamic equilibrium of two. Each tautomer presents a nitrogen atom for alkylation, leading to two different products: the 1-methyl and the 1,5- (or 1,3-) disubstituted pyrazole. The challenge, and the opportunity for optimization, is to control which tautomer reacts preferentially.

G T1 T1 P1 P1 T1->P1  Alkylation at N1 T2 T2 P2 P2 T2->P2  Alkylation at N1 MeI MeI caption Fig 1. Tautomerism drives the formation of regioisomeric products.

Fig 1. Tautomerism drives the formation of regioisomeric products.
Q2: How does reaction temperature directly influence which methylpyrazole isomer is the major product?

A: Temperature is the primary tool for switching between kinetic and thermodynamic control of a reaction.[1][2] These two regimes dictate the product ratio based on different principles:

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C), reactions are typically irreversible. The major product formed is the one that is generated fastest—the one with the lowest activation energy (Ea). This is known as the kinetic product . In pyrazole methylation, the kinetic product often results from the alkylation of the more sterically accessible or more nucleophilic nitrogen atom.[3]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., room temperature, reflux), the reaction system has enough energy to overcome the activation barriers for both forward and reverse reactions (equilibration). Under these conditions, the product distribution reflects the relative stability of the products themselves. The most stable isomer, known as the thermodynamic product , will be the major component at equilibrium.[1][2]

Therefore, by simply changing the temperature, you can often invert the regioselectivity of your reaction.[4][5]

// Nodes R [label="Reactants\n(Pyrazole + Me-X)"]; TS_K [label="TS (Kinetic)", shape=none, fontcolor="#EA4335"]; TS_T [label="TS (Thermodynamic)", shape=none, fontcolor="#34A853"]; P_K [label="Kinetic Product\n(Forms Faster)"]; P_T [label="Thermodynamic Product\n(More Stable)"];

// Invisible nodes for layout invis1 [label="", style=invis]; invis2 [label="", style=invis]; invis3 [label="", style=invis]; invis4 [label="", style=invis]; invis5 [label="", style=invis]; invis6 [label="", style=invis]; invis7 [label="", style=invis]; invis8 [label="", style=invis];

// Edges to create the energy profile R -> invis1 [style=invis]; invis1 -> invis2 [label="Energy", style=invis, arrowhead=vee]; invis2 -> TS_K [style=invis]; TS_K -> invis3 [style=invis]; invis3 -> P_K; invis2 -> TS_T [style=invis]; TS_T -> invis4 [style=invis]; invis4 -> P_T; P_K -> invis5 [style=invis]; invis5 -> invis6 [label="Reaction Coordinate", style=invis, arrowhead=vee];

// Custom path drawing edge [color="#EA4335", style=dashed, constraint=false]; R -> TS_K -> P_K [label=" Lower Ea"];

edge [color="#34A853", style=dashed, constraint=false]; R -> TS_T -> P_T [label=" Higher Ea"];

// Annotations anno1 [label="Low Temp Favors\nKinetic Path", fontcolor="#EA4335", shape=none]; anno2 [label="High Temp Favors\nThermodynamic Path\n(if reversible)", fontcolor="#34A853", shape=none];

// Positioning {rank=same; R; P_K; P_T} {rank=same; TS_K; TS_T} R -> invis7 [style=invis]; invis7 -> TS_K [style=invis]; TS_K -> P_K [style=invis]; R -> invis8 [style=invis]; invis8 -> TS_T [style=invis]; TS_T -> P_T [style=invis];

caption [label="Fig 2. Energy profile for kinetic vs. thermodynamic control.", shape=plaintext, fontcolor="#5F6368"]; } enddot

Fig 2. Energy profile for kinetic vs. thermodynamic control.
Q3: My initial experiment at room temperature gave a 1:1 mixture. How do I design an experiment to favor one isomer?

A: A 1:1 mixture is a fantastic starting point because it indicates that both pathways are accessible. This gives you a strong chance of influencing the outcome. Here is a logical troubleshooting workflow:

// Nodes start [label="Start: Poor Regioselectivity\n(e.g., 1:1 mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; q_temp [label="Have you run the reaction\nat low temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a_low_temp [label="Action: Run at 0°C or -20°C.\nThis favors the kinetic product.", fillcolor="#FFFFFF", fontcolor="#202124"]; q_high_temp [label="Have you run the reaction\nat high temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a_high_temp [label="Action: Run at reflux.\nThis favors the thermodynamic product.", fillcolor="#FFFFFF", fontcolor="#202124"]; q_solvent [label="Have you tried a different solvent?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a_solvent [label="Action: Screen solvents.\nPolar aprotic (DMF) vs. nonpolar (Toluene).\nFluorinated alcohols (HFIP) can also be effective.[6][7]", fillcolor="#FFFFFF", fontcolor="#202124"]; end_good [label="Success: High Regioselectivity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Consider alternative synthetic route\nor starting material modification.[6]", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> q_temp; q_temp -> a_low_temp [label="No"]; a_low_temp -> q_high_temp; q_temp -> q_high_temp [label="Yes"]; q_high_temp -> a_high_temp [label="No"]; a_high_temp -> q_solvent; q_high_temp -> q_solvent [label="Yes"]; q_solvent -> a_solvent [label="No"]; a_solvent -> end_good; q_solvent -> end_bad [label="Yes"];

caption [label="Fig 3. Troubleshooting workflow for improving regioselectivity.", shape=plaintext, fontcolor="#5F6368"]; } enddot

Fig 3. Troubleshooting workflow for improving regioselectivity.
Q4: How can I reliably characterize and quantify the ratio of my methylpyrazole isomers?

A: Accurate determination of the isomeric ratio is crucial for optimization. Do not rely on Thin Layer Chromatography (TLC) alone, as isomers often have very similar Rf values.

  • Proton NMR (¹H NMR): This is the primary tool. The N-CH₃ signal for each isomer will have a distinct chemical shift. The integration of these two singlets gives you a direct and reliable ratio of the two products. Additionally, the aromatic protons on the pyrazole ring will show different splitting patterns and shifts depending on the substitution pattern.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For unambiguous structural assignment, a 2D NOESY or 1D NOE experiment is definitive. Irradiating the N-CH₃ protons should show a spatial correlation (an NOE enhancement) to the protons on the adjacent substituent at the 5-position, confirming the isomer's identity.[8][9]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique can show a correlation between the N-CH₃ protons and the pyrazole ring carbons (C3 and C5), providing unequivocal proof of which nitrogen is methylated.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are separable on a GC column, this method can provide excellent quantification of the product ratio.[6]

Experimental Protocol: Temperature Screening for Regioselectivity

This protocol provides a framework for a parallel experiment to quickly determine the effect of temperature on your specific pyrazole methylation reaction.

Objective: To determine if the regioselective formation of methylpyrazole isomers is under kinetic or thermodynamic control.

Materials:

  • Substituted 1H-pyrazole (1.0 equiv)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.1 - 1.5 equiv)

  • Methylating agent (e.g., MeI, (MeO)₂SO₂) (1.05 - 1.2 equiv)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)

  • Three parallel reaction vessels with stir bars

Procedure:

Reaction A: Kinetic Control Condition (-20 °C)

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the pyrazole (e.g., 1.0 mmol) and anhydrous solvent (e.g., 5 mL).

  • Cool the mixture to -20 °C using a cryocooler or a dry ice/acetonitrile bath.

  • Add the base portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes.

  • Slowly add the methylating agent dropwise via syringe.

  • Maintain the reaction at -20 °C and monitor by TLC/LCMS until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution while still cold.

Reaction B: Intermediate Condition (25 °C)

  • To a second flask at room temperature (25 °C), repeat steps 1, 3, and 4 from the kinetic procedure.

  • Stir at 25 °C, monitoring until completion.

  • Quench the reaction with saturated aqueous NH₄Cl.

Reaction C: Thermodynamic Control Condition (e.g., 80 °C)

  • To a third flask, add the pyrazole and solvent.

  • Add the base and methylating agent at room temperature.

  • Heat the reaction mixture to 80 °C (or the reflux temperature of the solvent).

  • Stir at this temperature, monitoring until the product ratio, as determined by ¹H NMR of an aliquot, remains constant over time (this indicates equilibrium has been reached).

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

Workup and Analysis (for all three reactions):

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Take a crude ¹H NMR of each sample in CDCl₃ or DMSO-d₆.

  • Carefully integrate the N-CH₃ signals for each isomer to determine the product ratio.

Data Interpretation

Summarize your results in a table to clearly visualize the temperature dependency.

ReactionTemperature (°C)Time (h)Isomeric Ratio (Product 1 : Product 2)Major ProductControlling Regime
A-20395 : 5Product 1Kinetic
B25260 : 40Product 1Mixed
C801215 : 85Product 2Thermodynamic

Hypothetical data shown for illustrative purposes.

References

  • Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. UAB Divulga. [Link]

  • Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • Zhuravlev, F., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

  • Wikipedia. (2023). Thermodynamic reaction control. Wikipedia. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • He, H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Gentile, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

Sources

Technical Support Center: Pyrazole Aldehyde Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALD-STAB-001

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your pyrazole aldehyde—a critical intermediate for kinase inhibitors and agrochemicals—has degraded.

The Core Issue: Pyrazole aldehydes possess a "stability paradox." While the aromatic pyrazole ring is generally robust, the exocyclic aldehyde moiety is highly susceptible to nucleophilic attack and autoxidation due to the electron-withdrawing nature of the adjacent nitrogen atoms (especially in


-alkylated or electron-deficient pyrazoles).

This guide replaces generic advice with chemically grounded protocols to stabilize these moieties in solution.

Module 1: Diagnostic Triage

Identify your issue immediately using this symptom matrix.

Symptom Chemical Diagnosis Immediate Action
Sample turns yellow/brown Autoxidation: Conversion to carboxylic acid via radical chain mechanism.Check pH (acidic = oxidation). Perform Protocol C (Bisulfite Salvage).
NMR: -CHO peak (9-10 ppm) vanishes Hemiacetal/Gem-Diol Formation: Solvent interaction (reversible).If in alcohol (

), this is normal. If in

, dry the sample. See Module 2 .
Sample becomes an oil/gum Oligomerization: Aldol-type condensation or trimerization.Irreversible. Attempt flash chromatography. Store future batches at -20°C.
New peaks at 5-6 ppm (NMR) Hydration: Formation of the gem-diol (

) species.
Switch to a non-protic solvent (

or dry

).

Module 2: The Mechanics of Degradation

Understanding the "Why" to prevent the "How."

The Autoxidation Cascade

Pyrazole aldehydes degrade via a radical chain reaction initiated by trace metals or light. The aldehyde hydrogen is abstracted, forming an acyl radical that reacts with atmospheric oxygen to form a peracid, which then oxidizes a second aldehyde molecule.

The Nucleophilic Equilibrium (The "Ghost" Peak)

In the presence of water or alcohols, the highly electrophilic carbonyl carbon (activated by the pyrazole ring) undergoes reversible addition.

  • In Water: Forms a Gem-diol (often invisible in standard CHO window).

  • In Methanol/Ethanol: Forms a Hemiacetal .

Visualizing the Pathways

The following diagram maps the stability landscape of pyrazole aldehydes.

PyrazoleDegradation Aldehyde Pyrazole Aldehyde (Active Species) GemDiol Gem-Diol (Hydrated Form) Aldehyde->GemDiol + H2O (Reversible) Hemiacetal Hemiacetal (In Alcohols) Aldehyde->Hemiacetal + ROH (Reversible) Radical Acyl Radical (Unstable) Aldehyde->Radical hv / O2 / Trace Metal Dimer Aldol Dimer/Polymer (Gummy Solid) Aldehyde->Dimer Base Catalysis GemDiol->Aldehyde - H2O Hemiacetal->Aldehyde - ROH Acid Carboxylic Acid (Degradation Product) Radical->Acid + O2

Figure 1: Degradation pathways showing reversible solvation (green) and irreversible oxidation/polymerization (red/grey).

Module 3: Validated Protocols

Protocol A: The "Inert Blanket" Storage (Prevention)

For long-term stability of stock solutions.

Prerequisites: Anhydrous solvent (DMSO or Acetonitrile), Argon gas, Parafilm.

  • Solvent Choice: Dissolve the pyrazole aldehyde in Anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO is non-nucleophilic and has high solubility. Warning: Ensure the DMSO is free of peroxides.

    • Avoid: Alcohols (MeOH, EtOH) for storage, as they shift the equilibrium to hemiacetals [1].

  • Concentration: Target 10–50 mM . Higher concentrations reduce the relative impact of trace oxidants.

  • The Gas Blanket: Gently bubble Argon through the solution for 30 seconds to displace dissolved oxygen, then fill the headspace with Argon.

  • Seal: Cap tightly and wrap with Parafilm M .

  • Temp: Store at -20°C or -80°C .

    • Note: Repeated freeze-thaw cycles introduce moisture. Aliquot into single-use vials.

Protocol B: The Bisulfite Salvage (Recovery)

Use this when your solid sample has partially oxidized or yellowed. This purifies the aldehyde from the carboxylic acid and non-carbonyl impurities.

Mechanism: Aldehydes form water-soluble bisulfite adducts.[1] Impurities remain in the organic layer.[2] The adduct is then hydrolyzed back to the aldehyde [2].

Step-by-Step:

  • Dissolution: Dissolve crude material in a minimal amount of Methanol (approx. 5 mL per gram).

  • Adduct Formation: Add 1.5 equivalents of Saturated Aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 2–5 minutes. A precipitate (the adduct) may form.[2][3][4]

  • Wash: Add Ethyl Acetate (organic phase) and water. Shake and separate layers.

    • Discard Organic Layer: This contains non-aldehyde impurities and dimers.

    • Keep Aqueous Layer: This contains your aldehyde-bisulfite adduct.[1][5]

  • Regeneration: Adjust the aqueous layer to pH 10–12 using Sodium Carbonate (

    
    ) or dilute NaOH.
    
    • Caution: Do not use strong heat or extreme pH for prolonged periods to avoid Cannizzaro disproportionation.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate.

  • Finish: Dry combined organics over

    
    , filter, and concentrate.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my NMR show no aldehyde peak in Methanol-d4? A: You are seeing the hemiacetal . Pyrazole aldehydes are electron-deficient, making the carbonyl carbon highly reactive toward nucleophiles like methanol. The aldehyde peak (CHO) at ~10 ppm disappears and is replaced by a methine proton signal (CH(OR)(OH)) upfield around 5–6 ppm. Solution: Switch to


 or 

to see the free aldehyde [3].

Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize my solution? A: Yes. Adding 0.1% w/w BHT acts as a radical scavenger, inhibiting the autoxidation pathway. This is highly recommended if you must store the aldehyde in non-polar solvents like ether or THF for extended periods.

Q: My pyrazole has an NH group (unsubstituted). Is it more stable? A: Actually, it can be less stable regarding solubility and tautomerization.


-unsubstituted pyrazoles can act as weak acids. In basic media, they deprotonate, and the resulting anion is electron-rich, which protects the aldehyde from nucleophilic attack but may make it prone to oxidative coupling. Always store 

-unsubstituted pyrazoles in neutral to slightly acidic media.

References

  • Waites, S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS. [Link]

  • Molina, P., et al. (2025). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation. ResearchGate/ChemistrySelect. [Link]

Sources

common impurities in commercial 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde . It synthesizes principles of heterocyclic chemistry, specific impurity profiling, and analytical troubleshooting.

Ticket Category: Impurity Profiling & Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Commercial samples of This compound (CAS: Variable/Generic) often contain specific impurities derived from its synthetic origin (typically nucleophilic aromatic substitution or Ullmann-type coupling) and its inherent instability (aldehyde oxidation).

The most critical quality attribute is the Regioisomeric Purity (3-methyl vs. 5-methyl isomer), which is difficult to separate and often misidentified.

Module 1: The "Silent" Impurity (Regioisomerism)

Issue: Users often observe a "clean" HPLC trace but inconsistent biological data or crystal packing. Diagnosis: Presence of the 5-methyl regioisomer .

The Chemistry of the Problem

The synthesis typically involves the reaction of 4-halobenzaldehyde with 3-methylpyrazole. Because 3-methylpyrazole exists in tautomeric equilibrium with 5-methylpyrazole, the arylation can occur at either nitrogen.

  • Target Product (1,3-isomer): The methyl group is distal to the benzene ring. This is generally the thermodynamic product and sterically favored.

  • Impurity A (1,5-isomer): The methyl group is proximal (adjacent) to the benzene ring. This forms due to kinetic control or non-selective coupling conditions.

Why it matters: The 1,5-isomer has a significantly different steric profile. The methyl group clashes with the phenyl ring, twisting the molecule out of planarity, which drastically alters binding affinity in drug targets.

Diagnostic Protocol (NMR)

Do not rely solely on HPLC, as these isomers often co-elute on standard C18 gradients.[1] 1H NMR is the gold standard.

FeatureTarget: 1,3-IsomerImpurity: 1,5-IsomerMechanism
Methyl Shift (

)
~2.35 - 2.40 ppm~2.15 - 2.25 ppm Shielding Effect: In the 1,5-isomer, the methyl group sits in the shielding cone of the aromatic benzaldehyde ring, shifting it upfield.
Pyrazole H-4 Doublet (

Hz)
Doublet (

Hz)
The coupling constant often tightens in the sterically crowded 1,5-isomer.

Module 2: Stability & Storage (The Oxidation Drift)

Issue: Sample purity drops from 98% to 92% after 3 months of storage; sample turns yellow/brown. Diagnosis: Autoxidation to Impurity B (Benzoic Acid derivative) .

The Pathway

Benzaldehydes are notoriously prone to radical chain oxidation in the presence of air, forming the corresponding benzoic acid.

  • Reaction:

    
    
    
  • Catalysts: Trace transition metals (Cu, Fe) remaining from the synthesis can accelerate this process 100-fold.

Troubleshooting Steps
  • Visual Check: If the white solid has turned yellow or gummy, oxidation has occurred.

  • Solubility Test: The acid impurity is less soluble in non-polar solvents (e.g., Hexanes/Ether) but soluble in aqueous base.

    • Quick Fix: Dissolve sample in EtOAc, wash with 5%

      
       (removes acid), dry, and re-concentrate.
      
  • Prevention: Store under Argon/Nitrogen at -20°C.

Module 3: Analytical Method Development

Issue: "I see a shoulder peak on my LC-MS." Solution: Optimize separation of the acid and regioisomer.

Recommended HPLC Conditions

Standard acidic mobile phases can cause peak tailing for basic pyrazoles.

  • Column: C18 with high carbon load (e.g., Kinetex EVO or XBridge).

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (pH 10). Basic pH suppresses protonation of the pyrazole, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

    • Note: The Acid Impurity (Impurity B) will elute earlier (more polar) than the aldehyde.

    • Note: The 1,5-Regioisomer (Impurity A) typically elutes slightly later than the 1,3-target due to the "greasy" methyl group being shielded/compact.

Visual Troubleshooting Guides

Diagram 1: Synthetic Genesis of Impurities

This diagram illustrates where each impurity originates during the synthesis process.

G SM1 4-Halobenzaldehyde Rxn Reaction (SNAr or Coupling) SM1->Rxn SM2 3-Methylpyrazole SM2->Rxn Target TARGET PRODUCT (1,3-Isomer) Rxn->Target Major Path ImpA IMPURITY A (1,5-Regioisomer) Steric Clash Rxn->ImpA Minor Path (Kinetic/Steric) Oxidation Air/Storage (Oxidation) Target->Oxidation ImpB IMPURITY B (Benzoic Acid) Oxidation->ImpB Time + O2

Caption: Genesis of impurities showing the bifurcation of regioselectivity and the downstream oxidation risk.

Diagram 2: Purity Decision Tree

A logic flow for researchers encountering low-quality data.

DecisionTree Start Start: Sample Analysis CheckHPLC HPLC Purity < 95%? Start->CheckHPLC PeakType Identify Peak Position CheckHPLC->PeakType Yes CheckNMR Check 1H NMR (Methyl Region) CheckHPLC->CheckNMR No (Looks clean) EarlyEluter Early Eluting Peak (Polar) PeakType->EarlyEluter LateEluter Close/Late Eluting Peak (Non-polar) PeakType->LateEluter ActionAcid Action: Acid Wash (Wash w/ NaHCO3) EarlyEluter->ActionAcid LateEluter->CheckNMR Suspect Isomer ActionAcid->Start Re-analyze ActionIso Action: Recrystallize (Slow evap: EtOH/Hex) ActionIso->Start Re-analyze ShiftNormal Peak at ~2.40 ppm (Target 1,3) CheckNMR->ShiftNormal ShiftShield Peak at ~2.20 ppm (Impurity 1,5) CheckNMR->ShiftShield ConclusionPass PROCEED (High Purity) ShiftNormal->ConclusionPass ConclusionFail REJECT BATCH (Regio-isomer contamination) ShiftShield->ConclusionFail

Caption: Decision matrix for troubleshooting purity issues based on HPLC retention and NMR chemical shifts.

Frequently Asked Questions (FAQs)

Q1: My sample is a brown solid, but the CoA says "White Powder." Is it safe to use? A: The color change indicates surface oxidation to 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid or trace metal contamination.

  • Action: Run a TLC (50% EtOAc/Hexane). If a baseline spot appears (the acid), purify via a bicarbonate wash (see Module 2). If the spot remains at the origin, it may be metal salts—filter through a pad of Celite or silica.

Q2: Can I separate the 1,3 and 1,5 isomers if I have a mixture? A: It is difficult. Standard flash chromatography often fails because the polarity difference is minimal.

  • Recommendation:Recrystallization is usually more effective than chromatography for this specific pair. Try dissolving in hot Ethanol and slowly adding Hexane or Water until turbid. The symmetrical, planar 1,3-isomer typically crystallizes better than the twisted 1,5-isomer.

Q3: Why does the methyl peak split in my NMR? A: If you see two distinct methyl singlets (e.g., at 2.38 ppm and 2.22 ppm), you have a mixture of regioisomers.[1] The ratio of the integrals tells you the % impurity. If the peaks are broad, check if your NMR solvent is acidic (CDCl3 can be slightly acidic); traces of acid can broaden pyrazole signals due to proton exchange.

References

  • Regioselectivity in Pyrazole Arylation

    • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[2]

    • Source: WuXi AppTec / QM Magic Class.
    • Context: Explains the steric and electronic drivers (H-bonding, transition state energy) that dictate N1 vs N2 selectivity in pyrazole substitutions.
    • URL:[Link]

  • Oxidation of Benzaldehydes: Title: Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Source: BenchChem Technical Guides. Context: Details the radical chain mechanism of aldehyde oxidation and protocols for removal of benzoic acid impurities.
  • NMR Characterization of Pyrazole Isomers

    • Title: Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Deriv
    • Source: N
    • Context: Provides comparative NMR data showing the shielding effects on substituents at the 5-position versus the 3-position of the pyrazole ring.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Methyl and 5-Methyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazoles stand out as a cornerstone scaffold, integral to the development of a vast array of pharmaceuticals and agrochemicals. Their structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as an indispensable tool. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 3-methyl and 5-methyl pyrazoles, offering insights into the subtle yet significant electronic differences between these isomers and the dynamic tautomerism that defines their character.

The Challenge of Tautomerism in 3(5)-Methylpyrazole

A key feature of asymmetrically substituted pyrazoles, such as 3(5)-methylpyrazole, is the phenomenon of annular prototropic tautomerism. This is a rapid equilibrium where the N-H proton shuttles between the two nitrogen atoms of the pyrazole ring, leading to the interconversion of the 3-methyl and 5-methyl tautomers.[1][2] At room temperature in most common NMR solvents, this exchange is fast on the NMR timescale. Consequently, instead of observing distinct signals for each tautomer, a time-averaged spectrum is typically recorded, which can complicate direct structural assignment.[2]

To circumvent this, we can employ two primary strategies:

  • Low-Temperature NMR: By decreasing the temperature, the rate of tautomeric interconversion can be slowed sufficiently to observe the individual signals of the 3-methyl and 5-methyl forms.[3]

  • N-Alkylation: Introducing a substituent, such as a methyl group, onto one of the nitrogen atoms "locks" the pyrazole into a single tautomeric form. By comparing the spectra of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole, we can deduce the chemical shift characteristics of the 3-methyl and 5-methyl environments, respectively.

This guide will focus on the latter approach, utilizing the well-defined ¹H NMR data of the N-methylated analogs to illuminate the intrinsic chemical shift differences between the 3- and 5-methylpyrazole systems.

¹H NMR Chemical Shift Comparison: 1,3-Dimethylpyrazole vs. 1,5-Dimethylpyrazole

The following table summarizes the experimental ¹H NMR chemical shifts for 1,3-dimethylpyrazole and 1,5-dimethylpyrazole in deuterated chloroform (CDCl₃). These compounds serve as fixed models for the 3-methyl and 5-methyl tautomers of 3(5)-methylpyrazole.

Compound Proton Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
1,3-Dimethylpyrazole N-CH₃3.53s
3-CH₃2.02s
H-45.74d, J = 2.2
H-56.95d, J = 2.2
1,5-Dimethylpyrazole N-CH₃3.50s
5-CH₃2.08s
H-45.72d, J = 1.8
H-37.02d, J = 1.8

Data sourced from the Russian Journal of General Chemistry, 2003, 73, 1658-1661.[4]

Dissecting the Chemical Shift Differences: An Electronic Perspective

The observed differences in the proton chemical shifts of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole can be rationalized by considering the electronic nature of the pyrazole ring and the influence of the methyl substituents.

Ring Protons (H-3/H-5 and H-4):

A notable distinction lies in the chemical shifts of the protons at the 3- and 5-positions. In 1,5-dimethylpyrazole, the H-3 proton resonates at a significantly downfield position (7.02 ppm) compared to the H-5 proton in 1,3-dimethylpyrazole (6.95 ppm). This deshielding of the H-3 proton can be attributed to its proximity to the pyridine-like nitrogen (N-2), which is more electronegative and exerts a stronger electron-withdrawing inductive effect than the pyrrole-like nitrogen (N-1).[5]

Conversely, the H-5 proton in 1,3-dimethylpyrazole is adjacent to the N-1 nitrogen, which is less electronegative, resulting in a slightly more shielded environment. The chemical shifts of the H-4 protons in both isomers are very similar (5.74 and 5.72 ppm), as they are influenced by both nitrogen atoms and the adjacent methyl group in a more comparable manner.

Methyl Protons (3-CH₃ vs. 5-CH₃):

The chemical shifts of the C-methyl groups also exhibit a subtle but telling difference. The 5-CH₃ protons in 1,5-dimethylpyrazole (2.08 ppm) are slightly deshielded compared to the 3-CH₃ protons in 1,3-dimethylpyrazole (2.02 ppm). This can be explained by the electronic environment of the carbon to which they are attached. The C-5 carbon is adjacent to the more electron-donating N-1 nitrogen, which can lead to a slight increase in electron density at this position through resonance. However, the overall electronic effect is a complex interplay of inductive and resonance effects, and the observed deshielding may also be influenced by through-space interactions and the anisotropic effect of the ring.

The N-methyl protons show very similar chemical shifts in both isomers (3.53 and 3.50 ppm), indicating that the position of the C-methyl group has a minimal long-range effect on the electronic environment of the N-methyl group.

Visualizing Tautomerism and its Implications

The following diagram illustrates the tautomeric equilibrium in 3(5)-methylpyrazole, which is the underlying reason for the averaged signals observed in its room temperature ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Set NMR Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals reference->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze caption Experimental workflow for NMR analysis.

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H NMR chemical shifts of 3-methyl and 5-methyl pyrazoles, as inferred from their N-methylated analogs, reveal distinct electronic environments within the pyrazole ring. The position of the methyl group significantly influences the chemical shifts of the ring protons, particularly at the 3- and 5-positions, due to the differing electronic effects of the adjacent nitrogen atoms. Understanding these subtle yet predictable differences is crucial for the unambiguous structural assignment of substituted pyrazoles. Furthermore, a thorough appreciation of the dynamic tautomeric equilibrium is essential for interpreting the ¹H NMR spectra of N-unsubstituted pyrazoles. By employing appropriate experimental techniques, such as N-alkylation or low-temperature NMR, researchers can effectively dissect the complex spectral data and gain valuable insights into the structure and behavior of these important heterocyclic compounds.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019, 24(24), 4579. [Link]

  • 1,3-Dimethyl-1H-pyrazol-5-amine. PubChem. [Link]

  • Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Coordination Chemistry. 2009, 62(22), 3662-3674. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. 2003, 27(4), 631-639. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole. ResearchGate. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. 2012, 4(3), 1772-1781. [Link]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Russian Journal of General Chemistry. 2003, 73, 1658-1661. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010, 29(9), 2176-2179. [Link]

  • 3-Methylpyrazole. PubChem. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. 2022, 27(21), 7567. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. 2017, 27(1), 1-7. [Link]

Sources

IR Spectrum Analysis of Carbonyl Stretch in Pyrazole Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic analysis of carbonyl stretching frequencies in pyrazole-integrated benzaldehydes. It is designed for researchers requiring precise structural validation of pyrazole-4-carbaldehyde scaffolds in drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Spectroscopists, Drug Development Scientists

Executive Summary: The Diagnostic Power of

In the synthesis of bioactive heterocycles, pyrazole-4-carbaldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) serve as critical intermediates.[1] Validating their formation requires distinguishing the formyl group attached to the electron-rich pyrazole ring from starting materials (acetophenones, hydrazones) or side products.

The carbonyl stretch (


) is the most reliable reporter of this electronic environment. Unlike standard benzaldehydes, the pyrazole core exerts a potent electron-donating resonance effect , significantly shifting the carbonyl absorption to lower frequencies (red shift). This guide compares these spectral signatures and provides a self-validating protocol for analysis.

Comparative Analysis: Pyrazole Aldehydes vs. Alternatives

The following table contrasts the vibrational characteristics of pyrazole-based aldehydes against standard aliphatic and aromatic alternatives.

Table 1: Comparative Carbonyl Stretching Frequencies ( )
Compound ClassStructure Type

Frequency (cm⁻¹)
IntensityElectronic Driver
Saturated Aldehyde Aliphatic (e.g., Acetaldehyde)1725 – 1740 StrongInductive effect only; high bond order.
Benzaldehyde Aromatic (Phenyl-CHO)1700 – 1710 StrongConjugation with phenyl ring lowers bond order.
Pyrazole-4-CHO Heterocyclic (Target) 1660 – 1680 Very Strong Hyper-conjugation : Pyrazole ring is

-excessive, strongly donating electrons to

.
Amide / Urea Carbonyl-Nitrogen1630 – 1660StrongResonance often overlaps with Pyrazole-CHO; requires Fermi doublet check.
Key Insight: The "Pyrazole Shift"

The carbonyl stretch in 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically appears at 1667 cm⁻¹ [1], significantly lower than benzaldehyde (~1705 cm⁻¹).

  • Causality: The pyrazole ring is "

    
    -excessive" (6 
    
    
    
    -electrons shared over 5 atoms). The lone pair on the
    
    
    nitrogen participates in the aromatic system and can delocalize into the exocyclic carbonyl at position 4. This increases the single-bond character of the
    
    
    bond, reducing its force constant and vibrational frequency.

Mechanism of Action: Electronic Coupling

To interpret the spectrum correctly, one must understand the resonance pathway. The diagram below illustrates how the pyrazole ring pumps electron density into the carbonyl oxygen.

ResonanceEffect N1 Pyrazole N1 (Lone Pair Donor) Ring Aromatic Delocalization N1->Ring +M Effect C4 C4 Position (Conjugation Bridge) Ring->C4 Electron Density CO Carbonyl (C=O) Acceptor C4->CO Bond Order Reduction Result Lower Frequency (1667 cm⁻¹) CO->Result Red Shift

Figure 1: Electronic resonance pathway lowering the carbonyl frequency in pyrazole aldehydes.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, use the following protocol. This method includes a "Fermi Resonance Check" to distinguish the aldehyde from ketones or amides which might absorb in the same 1660–1680 cm⁻¹ region.

Method: KBr Pellet Transmission (Gold Standard)

Why KBr? Solid-state analysis avoids solvent interference. Pyrazole aldehydes are typically solids (mp 140–170°C).

Step-by-Step Workflow:

  • Preparation: Mix 1–2 mg of the dry pyrazole aldehyde sample with ~100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Tip: Inadequate grinding causes the "Christiansen effect" (distorted baselines).

  • Compression: Press into a transparent pellet under vacuum (to remove water).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

Validation Logic (The "Fermi Doublet")

A peak at 1667 cm⁻¹ is necessary but not sufficient (amides also appear here). You must validate using the Aldehyde C-H Stretch .

  • Primary Indicator: Strong band at 1660–1680 cm⁻¹ (

    
     stretch).
    
  • Secondary Validator (The Lock): Look for two weak-to-medium bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ .

    • These are the Fermi resonance doublets of the aldehyde C-H bond.

    • Note: If the 2720/2820 doublet is absent, the 1667 peak is likely an amide or conjugated ketone, not your aldehyde.

ValidationWorkflow Start Start Analysis CheckCO Check 1660-1680 cm⁻¹ Start->CheckCO Decision1 Strong Peak Present? CheckCO->Decision1 CheckFermi Check 2700-2850 cm⁻¹ (Fermi Doublet) Decision1->CheckFermi Yes ResultNone No Reaction/ Starting Material Decision1->ResultNone No (Peak >1700 or absent) Decision2 Doublet Visible? CheckFermi->Decision2 ResultAldehyde CONFIRMED: Pyrazole Aldehyde Decision2->ResultAldehyde Yes (2720/2820 cm⁻¹) ResultAmide PROBABLE: Amide/Ketone Decision2->ResultAmide No

Figure 2: Decision tree for validating pyrazole-4-carbaldehyde structure via IR.

Supporting Data & Literature Validation

Experimental data from synthesized derivatives confirms the theoretical predictions.[2]

  • Compound: 4-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl) benzenesulfonamide[3]

    • Experimental

      
      :  1667 cm⁻¹ (KBr) [1].[3]
      
    • Aldehyde C-H: 3079 cm⁻¹ (weak shoulder) and Fermi resonance often observed near 2800.

  • Compound: 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde[3][4][5][6]

    • Experimental

      
      :  1695 cm⁻¹ [2].
      
    • Note: The shift from 1667 to 1695 depends on the substituent at position 5 (Chloro vs. H). The Cl group (EWG) at position 5 can slightly reduce the donation from the ring, raising the frequency back toward 1700.

References

  • Kaushik, A., et al. "Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides." Oriental Journal of Chemistry, vol. 26, no. 4, 2010.

  • Raval, J. P., & Trivedi, J. J. "Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones." Arabian Journal of Chemistry, vol. 9, 2016.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (General reference for Fermi resonance and heterocyclic shifts).

Sources

Comparative Reactivity Guide: 3-Methyl vs. 4-Methyl Pyrazole-Carbaldehydes

[1][2][4]

Executive Summary

In pyrazole chemistry, the position of the methyl group (C3 vs. C4) dictates not only the synthesis strategy but also the electrophilicity of the resulting aldehyde.

  • 3-Methyl-4-carbaldehyde (Isomer A): The industry standard.[1] Synthetically accessible via Vilsmeier-Haack.[1][3] Features a thermodynamically stable, electron-rich aldehyde suitable for robust Knoevenagel and Schiff base condensations.[2]

  • 4-Methyl-3-carbaldehyde (Isomer B): The "inverted" isomer.[1] Requires lithiation or oxidative synthesis (cannot be made via direct formylation). Features a hyper-electrophilic aldehyde at C3, offering faster reaction kinetics but lower oxidative stability.[2]

Structural & Electronic Profiling

The reactivity difference stems from the electronic nature of the pyrazole ring carbons.

Feature3-Methyl-4-Carbaldehyde (Isomer A)4-Methyl-3-Carbaldehyde (Isomer B)[1]
Structure 1-Ph-3-Me-4-CHO 1-Ph-4-Me-3-CHO
Electronic Environment C4 is Nucleophilic. The aldehyde is conjugated to the electron-rich C4 position (vinylogous amide character).[1]C3 is Electrophilic. The aldehyde is adjacent to the imine-like Nitrogen (N2), increasing positive charge density on the carbonyl.
Carbonyl Electrophilicity Moderate. The ring donates electron density into the carbonyl, stabilizing it.High. Inductive withdrawal by N2 makes the carbonyl carbon highly susceptible to nucleophilic attack.
Steric Environment Aldehyde flanked by Methyl (C3) and H (C5).[2]Aldehyde flanked by N2 and Methyl (C4).[4]
Primary Application Stable precursor for drug scaffolds (e.g., Edaravone analogs).[2]High-reactivity intermediate for difficult condensations.[1]
Electronic Pathway Diagram

The following diagram illustrates the divergent electronic effects and synthesis pathways.

PyrazoleReactivitycluster_AIsomer A (Standard)cluster_BIsomer B (Inverted)StartPyrazole ScaffoldIsoA3-Methyl-4-Carbaldehyde(Aldehyde at C4)Start->IsoAVilsmeier-Haack(Direct Formylation)IsoB4-Methyl-3-Carbaldehyde(Aldehyde at C3)Start->IsoBLithiation/DMF(Indirect Route)MechARing donates e- to CHO(Stabilized)IsoA->MechAAppAStable Intermediates(High Yields)MechA->AppAMechBN2 pulls e- from CHO(Activated)IsoB->MechBAppBFast Kinetics(Lower Stability)MechB->AppB

Figure 1: Divergent synthesis and electronic activation of pyrazole aldehyde isomers.

Synthesis Protocols

The synthesis of these two isomers requires fundamentally different approaches due to the inherent nucleophilicity of the pyrazole C4 position.

Protocol A: Synthesis of 3-Methyl-4-Carbaldehyde (Vilsmeier-Haack)

Target: Isomer A This is the preferred industrial route.[1] The electron-rich C4 position of 3-methyl-1-phenylpyrazole is naturally susceptible to electrophilic aromatic substitution.[1]

  • Reagent Prep: Cool DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise to generate the Vilsmeier salt (white precipitate forms).

  • Addition: Dissolve 3-methyl-1-phenylpyrazole (or the corresponding hydrazone) in DMF and add to the Vilsmeier reagent at 0°C.

  • Cyclization/Formylation: Heat to 80–90°C for 4–6 hours.

  • Workup: Pour onto crushed ice. Neutralize with NaOAc or Na₂CO₃ to pH 7–8.

  • Isolation: Filter the pale yellow solid. Recrystallize from Ethanol.

    • Typical Yield: 85–95%[1]

    • Key Observation: The reaction is highly regioselective for C4.

Protocol B: Synthesis of 4-Methyl-3-Carbaldehyde (Lithiation)

Target: Isomer B Direct formylation of 4-methyl-1-phenylpyrazole fails or gives low yields because the reactive C4 position is blocked.[1] The aldehyde must be installed at C3 using lithiation.

  • Reagent Prep: Dissolve 4-methyl-1-phenylpyrazole in anhydrous THF under Argon/Nitrogen. Cool to -78°C.[1]

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise.[2] Stir for 1 hour at -78°C.

    • Note: C5-H is the most acidic proton, but C3-H is also accessible.[1] Regioselectivity can be controlled by temperature and directing groups, or by using 4-methyl-1-phenyl-3-bromo-pyrazole and performing a halogen-lithium exchange (recommended for high purity).[1]

  • Quench: Add anhydrous DMF (1.5 eq) dropwise.

  • Hydrolysis: Warm to room temperature and quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc. Purification via silica gel chromatography is usually required to separate regioisomers if direct lithiation was used.

    • Typical Yield: 50–70%

    • Key Observation: Requires strictly anhydrous conditions; higher cost per gram.

Reactivity & Performance Comparison

The following data summarizes the performance of both isomers in standard downstream transformations (e.g., Schiff base formation with p-anisidine).

Parameter3-Methyl-4-Carbaldehyde4-Methyl-3-Carbaldehyde
Reaction Condensation (Schiff Base) Condensation (Schiff Base)
Rate Constant (

)
1.0 (Reference)~2.5 (Faster)
Mechanism Standard nucleophilic attack.[1] Rate-limited by initial attack due to C4 electron donation.[1]Accelerated attack. C3 is electron-deficient, increasing carbonyl polarization.[2]
Yield (Ethanol, Reflux) 92%88% (Sensitive to hydrolysis)
Oxidation Potential Resistant to air oxidation.[2] Stable on shelf (>1 year).Prone to oxidation to carboxylic acid. Store under inert gas.
Solubility Moderate in EtOH; High in DCM.Higher solubility in polar solvents due to dipole moment.
Experimental Validation: Schiff Base Formation

Protocol: Equimolar amounts of aldehyde and p-anisidine are refluxed in ethanol with catalytic acetic acid.[1]

  • Isomer A (3-Me-4-CHO): Requires 2–4 hours reflux for completion.[1] Product precipitates as stable crystals.

  • Isomer B (4-Me-3-CHO): Reaction often complete in <1 hour.[1] Product requires careful drying to prevent hydrolysis back to starting materials.

Application Scenarios

When to use 3-Methyl-4-Carbaldehyde:
  • Drug Discovery Libraries: When generating large libraries of pyrazolyl-chalcones or pyrazolopyrimidines.[1] The stability ensures consistent results across diverse substrates.

  • Scale-Up: The Vilsmeier route is scalable to kilogram quantities with no cryogenic requirements.[1]

  • Edaravone Analogs: This is the correct scaffold for mimicking the antioxidant Edaravone (which is a 3-methyl-5-pyrazolone derivative).[1]

When to use 4-Methyl-3-Carbaldehyde:
  • Difficult Condensations: If the amine or active methylene partner is sterically hindered or electron-poor, the higher electrophilicity of the 3-CHO drives the reaction.

  • Metal Ligands: The 3-CHO position places the nitrogen donor (N2) and the imine nitrogen (from Schiff base) in a specific chelating geometry (N-N-C-C=N) that differs from the 4-CHO isomer.

  • Mechanistic Probes: Used to test the electronic sensitivity of a binding pocket or reaction pathway.

References

  • Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

    • Source: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes..." Arkivoc, 2011.

    • URL:[Link]

  • Reactivity of Pyrazole Derivatives

    • Source: "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[1][2] European Journal of Medicinal Chemistry, via ResearchGate.

    • URL:[Link]

  • Regioselectivity in Pyrazole Functionalization

    • Source: "Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles.
    • URL:[Link][2]

  • Product Data & Physical Properties

    • Source: PubChem Compound Summary for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]

    • URL:[Link][2]

Advanced Characterization Guide: Mass Spectrometry Fragmentation of N-Arylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-arylpyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib (Celebrex) and agrochemicals like Fipronil . For analytical scientists, the structural elucidation of these compounds presents a specific challenge: distinguishing the bioactive 1,5-diaryl regioisomer from the thermodynamically favored but often inactive 1,3-diaryl impurity formed during hydrazine condensation.

This guide moves beyond basic spectral interpretation, offering a mechanistic comparison of fragmentation pathways, a self-validating experimental protocol, and a definitive strategy for isomeric differentiation.

Mechanistic Foundations: Fragmentation Topography

Understanding the fragmentation of N-arylpyrazoles requires distinguishing between the ionization energy regimes. The behavior of the pyrazole core differs fundamentally between "soft" (ESI/APCI) and "hard" (EI) ionization.

Electrospray Ionization (ESI) Pathway

In positive ESI


, the pyrazole ring is highly stable. Fragmentation is rarely initiated by direct ring cleavage. Instead, it follows a Substituent-First  mechanism:
  • Protonation: Occurs preferentially at the

    
     position (pyridine-like nitrogen).
    
  • Side-Chain Elimination: Labile groups (sulfonamides, alkyls) are ejected first.

  • Ring Opening: High collision energies (CE) are required to break the N-N bond, typically via a Retro-Diels-Alder (RDA) type mechanism or nitrile elimination.

Electron Impact (EI) Pathway

In EI (


), the radical cation 

undergoes extensive skeletal rearrangement.
  • N-N Bond Cleavage: A hallmark of EI, often leading to the loss of

    
     or formation of aziridine intermediates.
    
  • Ortho-Effect: Substituents on the N-phenyl ring interact with the C5-substituent, facilitating unique hydrogen transfers not seen in ESI.

Visualization: ESI Fragmentation Vector

The following diagram illustrates the primary fragmentation vector for a generic 1,5-diarylpyrazole (e.g., Celecoxib-like scaffold).

G Precursor Precursor [M+H]+ (Protonated N2) Transition Transition State (H-Transfer / Isomerization) Precursor->Transition CID Activation Fragment1 Primary Fragment (Neutral Loss: SO2NH2 / R) Transition->Fragment1 Low CE (<20 eV) Fragment2 Skeletal Fragment (Ring Cleavage / Nitrile Loss) Fragment1->Fragment2 High CE (>35 eV)

Figure 1: Stepwise fragmentation vector in ESI-MS/MS. Note the high stability of the pyrazole core requiring sequential activation.

Comparative Analysis: Isomeric Differentiation (1,3 vs. 1,5)

The critical analytical task is distinguishing the 1,5-isomer (drug) from the 1,3-isomer (impurity). These isomers are isobaric and often co-elute in rapid gradients.

The "Ortho-Effect" Differentiator

In 1,5-diarylpyrazoles , the N-phenyl ring and the C5-phenyl ring are spatially proximate (twisted out of plane). This steric crowding facilitates a specific Ortho-Effect :

  • 1,5-Isomer: The ortho-substituents of the N-phenyl ring can interact with the C5-phenyl group, allowing for unique Hydrogen or substituent transfers during fragmentation.

  • 1,3-Isomer: The C3-phenyl group is distant from the N-phenyl ring. The molecule is flatter, more conjugated, and lacks this specific transfer pathway.

Diagnostic Comparison Table
Feature1,5-Diarylpyrazole (Product) 1,3-Diarylpyrazole (Impurity) Mechanistic Cause
Steric Conformation Twisted (Non-planar)Planar (Highly Conjugated)Steric clash between N-Ar and C5-Ar.
Fragmentation Energy Lower (More labile)Higher (More stable)Relief of steric strain drives fragmentation in 1,5-isomers.
Diagnostic Loss (ESI) Prominent $[M+H - Ar]^+ $ or specific substituent lossDominant

or Ring Cleavage
1,5-proximity facilitates aryl/substituent migration.
Retention Time (RP-LC) Generally Elutes Earlier Generally Elutes Later 1,5-isomer has a larger dipole moment but less effective hydrophobic surface area due to twist.

Critical Insight: In Celecoxib analysis, the 1,5-isomer (drug) typically shows a higher ratio of the sulfonamide loss fragment (


 302) relative to the parent ion compared to the 1,3-isomer at equivalent collision energies.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol. This workflow includes built-in Quality Control (QC) steps.

Sample Preparation & LC Conditions
  • Solvent: Methanol (LC-MS grade). Avoid DMSO if possible as it suppresses ionization in ESI+.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    ).
    
  • Column: C18, 1.7 µm particle size (for isomeric resolution).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation of the

      
       nitrogen.
      
MS/MS Optimization Logic

Do not use a static Collision Energy (CE). N-arylpyrazoles have rigid cores that require "Energy Ramping."

Step-by-Step Protocol:

  • Q1 Scan: Identify parent

    
    .
    
  • Breakdown Curve Generation:

    • Inject sample at CE = 10, 20, 30, 40, 50 eV.

    • Plot Relative Abundance of Parent vs. Fragment.

    • Target: Select the CE where the Parent intensity is ~10-20% (Survival Yield).

  • Isomer Check (QC Step):

    • Analyze the ratio of the two most abundant fragments.

    • If Ratio (Frag A / Frag B) varies >15% between runs, check for co-eluting 1,3-isomer impurity.

Visualization: Experimental Workflow

Workflow Sample Sample Prep (1 µg/mL MeOH) LC LC Separation (C18, Gradient) Sample->LC MS1 Q1 Scan (Identify [M+H]+) LC->MS1 Ramp Energy Ramp (10-50 eV) MS1->Ramp Select Precursor Data Data Analysis (Extract Ion Chromatogram) Ramp->Data QC QC Check (Isomer Ratio) Data->QC QC->LC Fail (Re-optimize Gradient) QC->Data Pass

Figure 2: Self-validating LC-MS/MS workflow with integrated QC checkpoint for isomer detection.

Case Study: Celecoxib (1,5-Diaryl Paradigm)

Compound: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). Parent Ion:


 382.1 

(Positive Mode).
Fragmentation Map

Upon Collisional Induced Dissociation (CID), Celecoxib exhibits a highly characteristic pattern driven by the instability of the sulfonamide group.

  • Precursor:

    
     382.1
    
  • Primary Fragment (Base Peak):

    
     362 (
    
    
    
    ? No, typically loss of
    
    
    or water is minor). Correction: The dominant transition is the loss of the sulfonamide moiety (
    
    
    ).
    • Pathway:

      
       382 
      
      
      
      
      
      302 (Loss of
      
      
      , 80 Da).
    • Mechanism:[1][2][3][4] Homolytic cleavage of the S-C bond is favored.

  • Secondary Fragments:

    • 
       282 (Loss of HF from the 
      
      
      
      group on the pyrazole).
    • 
       262 (Combined loss of Sulfonamide + HF).
      
Differentiating the Regioisomer

The 1,3-isomer (impurity) often exhibits:

  • Higher stability of the parent ion (requires higher CE to fragment).

  • Altered ratio of

    
     302 to 
    
    
    
    382.
  • Distinctive Ion: Often shows a stronger signal for ring cleavage fragments (e.g., nitrile loss) because the lack of steric twist makes the S-C bond slightly less labile compared to the 1,5-isomer.

References

  • Fragmentation of Celecoxib and Metabolites: Title: Mass spectral fragmentation of celecoxib and its major metabolites. Source: ResearchGate.[5] URL:

  • Differentiation of Pyrazole Isomers: Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[3] Source: InTechOpen / ResearchGate. URL:

  • Ortho-Effect Mechanisms: Title: Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines. Source: Stevens Institute of Technology.[6] URL:

  • General Pyrazole Synthesis & Characterization: Title: Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. Source: NIH / PubMed Central. URL:

Sources

A Senior Application Scientist's Guide to Distinguishing N-Isomer vs. C-Isomer Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design, featured in numerous FDA-approved drugs and advanced materials.[1][2] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, specifically N-substituted and C-substituted isomers. The subtle difference in the position of a substituent on a nitrogen versus a carbon atom can profoundly impact a molecule's biological activity, physicochemical properties, and performance.[3][4] Therefore, unambiguous structural determination is not merely a procedural step but a critical prerequisite for meaningful structure-activity relationship (SAR) studies and intellectual property protection.

This guide provides an in-depth comparison of the primary analytical techniques used to differentiate these crucial isomers. We will move beyond a simple listing of methods to explore the causal chemical principles that give rise to distinct analytical signatures, supported by experimental data and actionable protocols.

The Gold Standard: X-Ray Crystallography for Unambiguous Determination

When a single, high-quality crystal can be obtained, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for structure elucidation.[5] It provides an unequivocal, three-dimensional map of electron density, revealing the precise spatial arrangement of every atom and confirming connectivity, thereby leaving no ambiguity between N- and C-isomers.[3][6][7]

Causality: X-ray crystallography directly visualizes the molecular structure by analyzing the diffraction pattern of X-rays passing through a crystal lattice.[5] The resulting electron density map allows for the direct determination of atom positions, bond lengths, and angles, providing absolute structural proof.[5]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: The most critical and often challenging step. Grow a single crystal of the pyrazole derivative (typically 0.1-0.3 mm in size) of high quality. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mounting: Carefully select and mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group.[5] The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates.[8][9]

Data Presentation: The output is a crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and thermal parameters, which can be visualized as a 3D model. The structure of compound 4c below, a novel pyrazole derivative, was unequivocally confirmed by SCXRD, revealing its monoclinic crystal system.[7]

Workflow for X-Ray Crystallography

cluster_0 Crystal Preparation cluster_1 Data Acquisition & Processing cluster_2 Result A Synthesized Pyrazole Mixture B Purification (e.g., Chromatography) A->B C Single Crystal Growth B->C D Mount Crystal on Diffractometer C->D E X-Ray Diffraction Data Collection D->E F Data Processing & Structure Solution E->F G Unambiguous 3D Structure (N- vs C-Isomer Confirmed) F->G

Caption: Workflow for unambiguous isomer determination via X-ray crystallography.

The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly used technique for distinguishing isomers in solution.[10] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments can provide a complete structural assignment.

¹H and ¹³C NMR: The First Clues

Causality: The chemical environment surrounding a nucleus dictates its resonance frequency (chemical shift). The electronegativity of the pyrazole nitrogens and the anisotropic effects of the aromatic ring create distinct electronic environments for protons and carbons. Substituents on nitrogen versus carbon will perturb these environments differently, leading to predictable variations in chemical shifts.

  • ¹H NMR: The proton on the carbon adjacent to an N-substituent will typically experience a different chemical shift compared to the analogous proton in the C-substituted isomer. Protons directly attached to the pyrazole ring (e.g., H3, H4, H5) are particularly diagnostic.[11][12]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the substitution pattern.[11][13] A substituent on N1, for instance, will have a more pronounced effect on the chemical shifts of C3 and C5 compared to a substituent on C4.

Comparative Data: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Isomer TypeRepresentative ¹H Shifts (ppm)Representative ¹³C Shifts (ppm)
1-Substituted Pyrazole H3: ~7.5-8.0, H5: ~7.6-8.2C3: ~138-148, C5: ~128-135
3-Substituted Pyrazole H5: ~7.6-8.0, H4: ~6.3-6.7C3: Shielded/Quaternary, C5: ~130-140
4-Substituted Pyrazole H3/H5: Symmetric, ~7.5-8.0C4: Shielded/Quaternary, C3/C5: ~135-145

Note: These are generalized ranges. Actual values are highly dependent on the specific substituent and solvent.[14]

2D NMR: Connecting the Pieces

While 1D NMR provides initial clues, 2D NMR experiments are essential for definitive assignment by establishing through-bond and through-space correlations.[10][15]

1. Heteronuclear Multiple Bond Correlation (HMBC): The Key to Regiochemistry

Causality: HMBC detects long-range (typically 2-4 bond) correlations between protons and carbons.[16][17] This is the most critical 2D NMR experiment for distinguishing N- vs. C-isomers. By observing a correlation from the protons of a substituent to a specific carbon of the pyrazole ring, one can unequivocally establish the point of attachment.

  • For an N-substituted isomer: Protons on the substituent (e.g., a methyl group on N1) will show HMBC correlations to the C3 and C5 carbons of the pyrazole ring.

  • For a C-substituted isomer: Protons on the substituent (e.g., a methyl group on C3) will show correlations to C3, C4, and potentially the adjacent carbon of a fused ring system, but not typically to C5.

2. Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Proximity

Causality: NOESY (and its alternative, ROESY) identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity.[17][18] This is invaluable for confirming regiochemistry, especially in sterically crowded molecules.

  • For an N-substituted isomer: A NOE correlation can be observed between the protons of the N1-substituent and the H5 proton of the pyrazole ring.[11]

  • For a C-substituted isomer: A NOE would be observed between the substituent protons and the adjacent ring protons (e.g., H4 for a C3-substituent).

Workflow for NMR-Based Isomer Differentiation

A Isomer Mixture B Acquire 1D NMR (¹H, ¹³C) A->B C Initial Hypothesis: Chemical Shift Analysis B->C D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) C->D E HMBC: Identify Key ²J & ³J H-C Correlations D->E F NOESY: Confirm Spatial Proximity D->F G Definitive Structure Assignment E->G F->G

Caption: A systematic workflow for distinguishing pyrazole isomers using NMR spectroscopy.

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve 10-20 mg of the purified pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14]

  • ¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra to determine chemical shifts and multiplicities.

  • HMBC Experiment:

    • Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).[14]

    • Set the spectral widths to encompass all proton and carbon signals.

    • Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.[17]

  • NOESY Experiment:

    • Use a standard NOESY pulse sequence.

    • Set an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE effects.

  • Data Analysis: Process the 2D data and analyze the cross-peaks to build a connectivity map of the molecule, confirming the substituent's position.

Mass Spectrometry (MS): Clues from Fragmentation

While not as definitive as NMR or X-ray crystallography for ab initio structure determination, mass spectrometry can provide strong supporting evidence by analyzing the fragmentation patterns of the isomers.

Causality: The position of a substituent influences the stability of the molecular ion and the subsequent fragment ions.[19] N- and C-isomers often exhibit different fragmentation pathways under ionization (e.g., electron impact), leading to unique mass spectra with different relative abundances of fragment ions.[20][21] For example, the loss of specific neutral molecules like HCN can be characteristic of the substitution pattern on the pyrazole ring.[20] The fragmentation of 1-methyl-4-nitropyrazole differs significantly from its 1-methyl-3-nitropyrazole isomer, particularly in the formation and subsequent breakdown of key fragment ions.[20]

Comparative Data: Characteristic Fragmentation

IsomerPotential Characteristic Fragmentation Pathway
N-Substituted May show initial loss of the N-substituent or fragmentation initiated by the substituent itself.
C-Substituted Fragmentation often involves cleavage of the pyrazole ring, with patterns dependent on the substituent's position (e.g., C3 vs. C4).[20]

Experimental Protocol: GC-MS or LC-MS Analysis

  • Sample Introduction: Introduce a dilute solution of the isomer into the mass spectrometer, typically via Gas Chromatography (GC) or Liquid Chromatography (LC) for separation and purification.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio.

  • Tandem MS (MS/MS): For more detailed information, select the molecular ion and subject it to collision-induced dissociation to generate a characteristic fragmentation spectrum.

  • Data Analysis: Compare the fragmentation patterns of the different isomers, looking for unique fragment ions or significant differences in relative abundances.

Chromatography: The Essential Prerequisite

Before any spectroscopic analysis can be performed, the isomers must be separated. High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are indispensable tools for this purpose.[22]

Causality: The polarity and steric properties of N- and C-isomers are often slightly different. These differences can be exploited to achieve separation on a stationary phase. For instance, the more exposed nitrogen in one isomer might lead to stronger interactions with a silica gel stationary phase compared to the other isomer, resulting in a longer retention time.

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Column Selection: Start with a standard stationary phase. For regioisomers, normal-phase chromatography on silica gel is common.[22] For enantiomers, a chiral stationary phase (CSP) is required.[23][24]

  • Mobile Phase Screening: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to find the optimal eluting conditions that provide baseline separation.[22]

  • Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Scale-Up: Once an analytical method is established, it can be scaled to preparative chromatography to isolate sufficient quantities of each pure isomer for further analysis and biological testing.

Conclusion: An Integrated Approach

No single technique should be used in isolation. The most robust and trustworthy approach to distinguishing N- and C-pyrazole isomers involves a logical, multi-technique workflow. Chromatography is the essential first step for isolation. NMR, particularly 2D experiments like HMBC and NOESY, provides the primary means of structural elucidation in solution. Mass spectrometry offers valuable corroborating evidence from fragmentation patterns. Finally, when an unambiguous, solid-state structure is required, X-ray crystallography serves as the ultimate arbiter. By understanding the chemical principles behind each technique and applying them systematically, researchers can confidently assign the correct structure to their pyrazole derivatives, ensuring the integrity and success of their research endeavors.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • A Review On Pyrazole An Its Derivative. IJCRT.org. Available at: [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus... PMC. Available at: [Link]

  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1... PubMed. Available at: [Link]

  • Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine (PPM) Synthesis, Characterization, and Spectroscopic Analysis. INTELLIGENCE Journal of Multidisciplinary Research. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • Incorporation of 4 J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. MDPI. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). SPG-SSCr. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • What spectral technique is used to distinguish between structural isomers? Quora. Available at: [Link]

  • MRRC Structure Elucidation Notes. University of Missouri. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. UC Irvine. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4][5]

Effective disposal of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde requires a nuanced understanding of its dual-functionality: the reactive aldehyde moiety and the nitrogen-rich pyrazole heterocycle.

While often categorized generically as "organic waste," this compound presents specific stability risks. Aldehydes are prone to autoxidation to carboxylic acids (benzoic acid derivatives), a process that can be exothermic and pressure-generating in sealed waste containers. Furthermore, the pyrazole ring requires high-temperature incineration to ensure complete mineralization and prevent the formation of toxic nitrogenous byproducts.

This guide outlines a self-validating disposal protocol designed to prevent cross-reactivity in waste streams and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Chemical Hazard Profile & Disposal Logic

To dispose of this chemical safely, you must first understand why it is hazardous in a waste context.

FeatureChemical MoietyDisposal RiskOperational Control
Reactivity Benzaldehyde group (-CHO)Autoxidation: Can react with air to form peroxides (rare) or acids (common), causing pressure buildup. Incompatibility: Violent reaction with strong oxidizers (e.g., Nitric acid) or strong bases.[1]Segregation: Never co-mingle with oxidizing acids or alkaline waste.[1] Store in amber glass or opaque HDPE.
Toxicity Pyrazole RingBioaccumulation/Cytotoxicity: Nitrogen heterocycles often exhibit specific biological activity (kinase inhibition), making them environmental toxins if leached.Destruction: Must be routed for High-Temperature Incineration (not landfill).
Physical State Solid (Crystalline)Dust/Aerosol: Fine particulates can be respiratory irritants (H335).Containment: Double-bagging or rigid secondary containment during transport.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock or surplus solid material.

  • Assessment: Verify the material is chemically stable and not visibly degrading (crusting or liquid formation on crystals indicates oxidation).

  • Packaging (The "Lab Pack" Method):

    • Keep the chemical in its original primary container if possible. Ensure the cap is tightly sealed with Parafilm to prevent oxygen ingress.

    • Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

    • Self-Validation Step: Check that the inner label is visible through the bag. If not, apply a secondary hazardous waste label to the outside of the bag.

  • Segregation: Place the bagged item into a D.O.T. Approved Lab Pack Drum (typically 5-gallon or 55-gallon fiber or poly drum).

    • Critical: Do not pack with "Oxidizers" (Yellow label) or "Corrosives - Base" (White/Black label). Pack only with "Flammable Solids" or "Toxic Organics."

  • Labeling: Mark the drum inventory clearly: "Organic Solid Waste: this compound. Toxic/Irritant."[2][3][4][5]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this for waste streams where the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO).

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the aldehyde.

    • Avoid: Mixing with protic solvents containing strong acids or bases, which could catalyze polymerization or oxidation in the waste container.

  • Consolidation: Pour into a dedicated "Non-Halogenated Organic" (if in EtOAc/DMSO) or "Halogenated Organic" (if in DCM) waste carboy.

    • Safety Note: Leave at least 10% headspace in the carboy. Aldehyde oxidation consumes oxygen but can produce heat; headspace prevents hydraulic rupture.

  • Neutralization (Optional for High Concentrations):

    • If the waste stream contains >10% active aldehyde, consider quenching before disposal to lower reactivity.

    • Method: Treat with aqueous Sodium Bisulfite (

      
      ) to form the stable bisulfite adduct.
      
    • Validation: An exotherm (heat generation) confirms the reaction is proceeding. Allow to cool before capping.

Emergency Spill Management (Spill < 50g)

If the material is spilled outside a containment hood, follow this immediate workflow:

  • Isolate: Evacuate the immediate 10-foot radius. The dust is a respiratory irritant (H335).[5][6]

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and a fitted N95 or P100 respirator if dust is visible.

  • Dry Containment:

    • Do NOT spray water initially. This spreads the contaminant.

    • Cover the spill with Vermiculite or Dry Sand to suppress dust.

  • Collection:

    • Using a plastic scoop (spark-proof), transfer the solid/absorbent mixture into a wide-mouth HDPE jar.

    • Wipe the surface with a soap/water solution only after bulk solids are removed.

  • Disposal: Label the jar as "Hazardous Waste: Debris contaminated with Aldehyde/Pyrazole" and process via Protocol A.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this compound from incompatible waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Segregation CRITICAL: Segregate from Oxidizers & Strong Bases Solid->Segregation SolventType Carrier Solvent? Liquid->SolventType LabPack Pack in DOT Drum (Flammable/Toxic) Incineration Final Fate: High-Temp Incineration LabPack->Incineration Segregation->LabPack Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Waste (e.g., Acetone, DMSO) SolventType->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Operational decision tree for segregating aldehyde/pyrazole waste streams to ensure compatibility and regulatory compliance.

Regulatory Classification (RCRA)[10]

While this compound is not explicitly listed on the EPA's "P-List" or "U-List" by name, it must be classified by characteristic :

  • Waste Code: D001 (Ignitable) if in a flammable solvent; otherwise, classify as Non-Regulated Hazardous Waste (unless TCLP testing proves toxicity, which is assumed for pyrazoles).

  • Best Practice: To ensure "Cradle-to-Grave" liability protection, manifest this waste as "Waste Toxic Solids, Organic, N.O.S. (contains Pyrazole derivative)" .[7]

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzaldehyde. Right to Know Hazardous Substance List. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.